molecular formula C9H9NOS B025218 (2-Methylbenzo[D]thiazol-6-YL)methanol CAS No. 103440-65-9

(2-Methylbenzo[D]thiazol-6-YL)methanol

Cat. No.: B025218
CAS No.: 103440-65-9
M. Wt: 179.24 g/mol
InChI Key: KMABUKKLVPBEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylbenzo[D]thiazol-6-YL)methanol is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. As a benzothiazole derivative, this compound provides a versatile scaffold for the design and synthesis of novel bioactive molecules. The benzothiazole core is a privileged structure in pharmaceutical development, known for its diverse pharmacological potential. Research indicates that benzothiazole derivatives demonstrate a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antitubercular properties. This compound serves as a critical precursor for further chemical functionalization, enabling researchers to develop new therapeutic candidates targeting various diseases. Specific research applications include its use as a building block for: • Enzyme inhibitors targeting tyrosinase and pancreatic lipase for metabolic and dermatological research • Antibacterial agents, particularly DNA gyrase and topoisomerase IV inhibitors for antimicrobial development • Antitubercular compounds addressing multidrug-resistant strains of Mycobacterium tuberculosis • Molecular hybrids and conjugates to improve drug-like properties and cellular uptake This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABUKKLVPBEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301878
Record name 2-Methyl-6-benzothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-65-9
Record name 2-Methyl-6-benzothiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-benzothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for (2-Methylbenzo[d]thiazol-6-yl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the formation of the key intermediate, 2-methyl-1,3-benzothiazole-6-carboxylic acid, followed by its reduction to the target primary alcohol. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process, beginning with the cyclization of 4-amino-3-mercaptobenzoic acid with acetic anhydride to yield 2-methyl-1,3-benzothiazole-6-carboxylic acid. This intermediate is subsequently reduced using a suitable reducing agent, such as Borane-THF complex, to afford the final product.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction 4-amino-3-mercaptobenzoic_acid 4-Amino-3-mercaptobenzoic acid reaction1 + 4-amino-3-mercaptobenzoic_acid->reaction1 Acetic_anhydride Acetic anhydride Acetic_anhydride->reaction1 2-methyl-1,3-benzothiazole-6-carboxylic_acid 2-Methyl-1,3-benzothiazole-6-carboxylic acid reaction1->2-methyl-1,3-benzothiazole-6-carboxylic_acid Heat intermediate 2-Methyl-1,3-benzothiazole-6-carboxylic acid reaction2 + intermediate->reaction2 Reducing_agent Borane-THF complex Reducing_agent->reaction2 final_product This compound reaction2->final_product 1. THF 2. H₂O workup

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid

This initial step involves the cyclocondensation of 4-amino-3-mercaptobenzoic acid with acetic anhydride. The amino and thiol groups of the starting material react with acetic anhydride to form the thiazole ring, incorporating a methyl group at the 2-position.

Experimental Protocol:

An equimolar mixture of 4-amino-3-mercaptobenzoic acid and acetic anhydride is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

ParameterValueReference
Reactants4-Amino-3-mercaptobenzoic acid, Acetic anhydride[1]
SolventNone (neat) or a high-boiling solvent like pyridine[2]
TemperatureReflux[1]
Reaction Time3 hours[1]
PurificationRecrystallization from ethanol[3]

Table 1: Reaction parameters for the synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid.

Quantitative Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2-Methyl-1,3-benzothiazole-6-carboxylic acidC₉H₇NO₂S193.22>300Not specified

Table 2: Physicochemical data for 2-Methyl-1,3-benzothiazole-6-carboxylic acid.

Step 2: Reduction of 2-Methyl-1,3-benzothiazole-6-carboxylic acid to this compound

The second step is the reduction of the carboxylic acid functional group of the intermediate to a primary alcohol. Borane complexes are effective reagents for this transformation, offering good selectivity.[4][5] Lithium aluminum hydride (LiAlH₄) can also be employed for this reduction.[6]

Experimental Protocol (Using Borane-THF):

To a solution of 2-methyl-1,3-benzothiazole-6-carboxylic acid in dry tetrahydrofuran (THF) at 0°C, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise.[4] The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC. The reaction is quenched by the slow addition of water or methanol. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction_Workflow start Dissolve 2-methyl-1,3-benzothiazole- 6-carboxylic acid in dry THF cool Cool to 0°C start->cool add_borane Add BH₃·THF solution dropwise cool->add_borane warm_stir Warm to room temperature and stir add_borane->warm_stir monitor Monitor reaction by TLC warm_stir->monitor monitor->warm_stir Incomplete quench Quench with H₂O or MeOH monitor->quench Complete extract Extract with ethyl acetate quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify product This compound purify->product

Figure 2: Experimental workflow for the reduction step.
ParameterValue/ConditionReference
Reducing AgentBorane-tetrahydrofuran complex (BH₃·THF)[4]
SolventDry Tetrahydrofuran (THF)[4]
Temperature0°C to room temperature[4]
Work-upQuenching with water or methanol, followed by extraction[4]
PurificationColumn chromatography (Silica gel)[4]

Table 3: Reaction parameters for the reduction of 2-Methyl-1,3-benzothiazole-6-carboxylic acid.

Quantitative Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₉H₉NOS179.24Solid

Table 4: Physicochemical data for this compound.

Note: Specific yield and melting point data for the final product were not explicitly found in the searched literature and would need to be determined experimentally.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • 2-Methyl-1,3-benzothiazole-6-carboxylic acid:

    • ¹H NMR: Expected signals would include a singlet for the 2-methyl group, and aromatic protons in the benzothiazole ring system, along with a signal for the carboxylic acid proton.

    • ¹³C NMR: Resonances corresponding to the methyl carbon, the carbons of the benzothiazole core, and the carboxylic acid carbonyl carbon are anticipated.

    • IR Spectroscopy: Characteristic absorptions for the C=O of the carboxylic acid (around 1700 cm⁻¹), and C=N of the thiazole ring would be observed.

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be present.

  • This compound:

    • ¹H NMR: Key signals would include a singlet for the 2-methyl group, a singlet for the benzylic methylene protons (-CH₂OH), a signal for the hydroxyl proton, and signals for the aromatic protons.

    • ¹³C NMR: Expected signals include the methyl carbon, the benzylic methylene carbon, and the aromatic carbons of the benzothiazole ring.

    • IR Spectroscopy: A broad absorption band for the O-H stretch of the alcohol group (around 3300 cm⁻¹) would be a key feature, along with the C=N stretch of the thiazole.

    • Mass Spectrometry: The molecular ion peak at m/z corresponding to the molecular weight of the product would confirm its formation.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices when handling all chemicals and reagents. The provided protocols and data serve as a strong foundation for the successful preparation and characterization of this important chemical intermediate.

References

An In-depth Technical Guide on the Synthesis and Characterization of (2-Methylbenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Methylbenzo[d]thiazol-6-yl)methanol, a key intermediate in the development of various pharmacologically active compounds. This document details a proposed synthetic route, experimental protocols, and expected characterization data to facilitate its preparation and analysis in a laboratory setting.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the reduction of the commercially available 2-methyl-1,3-benzothiazole-6-carboxylic acid. This transformation can be readily achieved using common reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The following sections detail the proposed experimental protocol for this synthesis.

Synthesis Workflow

The synthesis of this compound from 2-methyl-1,3-benzothiazole-6-carboxylic acid is a straightforward reduction reaction. The general workflow is depicted in the diagram below.

Synthesis_Workflow Starting_Material 2-Methyl-1,3-benzothiazole-6-carboxylic acid Reaction Reduction Reaction Starting_Material->Reaction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product Characterization_Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Confirmation Confirmed Structure of This compound Data_Analysis->Final_Confirmation

Technical Guide: Spectroscopic Analysis of (2-Methylbenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylbenzo[d]thiazol-6-yl)methanol is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate spectroscopic characterization is a critical step in the synthesis and development of new chemical entities. This guide provides a predicted spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HH-4
~7.75s1HH-7
~7.30d1HH-5
~4.70s2H-CH₂OH
~5.40t (broad)1H-OH
~2.80s3H-CH₃

Solvent: CDCl₃ or DMSO-d₆. The hydroxyl proton's shift and multiplicity are dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168C-2
~153C-7a
~140C-6
~135C-3a
~125C-4
~122C-5
~120C-7
~65-CH₂OH
~20-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₃, -CH₂)
~1600, ~1470MediumC=C and C=N stretch (aromatic ring)
~1050StrongC-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z ValuePredicted Assignment
[M]+• ~179.05Molecular Ion
~162[M-OH]+
~150[M-CH₂OH]+•

Ionization Method: Electron Ionization (EI)

Experimental Workflow and Methodologies

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for synthesis and spectroscopic analysis.

Detailed Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR.

4.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal prior to sample analysis.

4.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion system.

  • Sample Preparation:

    • For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • For direct infusion, prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to elucidate the chemical structure.

Interpretation_Logic cluster_data Input Data cluster_info Deduced Information H_NMR ¹H NMR: - Chemical Shift - Integration - Multiplicity Proton_Envs Proton Environments H_NMR->Proton_Envs C_NMR ¹³C NMR: - Number of Signals - Chemical Shift Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR IR: - Functional Group Frequencies Functional_Groups Functional Groups IR->Functional_Groups MS MS: - Molecular Ion Peak - Fragmentation Pattern Molecular_Formula Molecular Formula & Molecular Weight MS->Molecular_Formula Final_Structure Final Structure of This compound Proton_Envs->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical flow for structure elucidation from spectroscopic data.

Physical and chemical properties of (2-Methylbenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (2-Methylbenzo[d]thiazol-6-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues to provide a contextual understanding.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 103440-65-9[1]
Molecular Formula C₉H₉NOS[1]
Molecular Weight 179.24 g/mol [1]
IUPAC Name (2-methyl-1,3-benzothiazol-6-yl)methanolN/A
SMILES Cc1nc2ccc(CO)cc2s1N/A
Physical Form Solid (predicted)[2]

For contextual reference, the physical properties of the parent scaffold, 2-Methylbenzothiazole, and a related substituted analogue are presented in Table 2.

Table 2: Physical Properties of Related Benzothiazole Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Methylbenzothiazole120-75-2C₈H₇NS149.2114238
2-Amino-6-methylbenzothiazole2536-91-6C₈H₈N₂S164.23140-142N/A

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not publicly available. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR Aromatic protons on the benzothiazole ring (approx. 7.0-8.0 ppm), a singlet for the methyl group protons (approx. 2.7-2.8 ppm), a singlet for the methylene protons of the methanol group (approx. 4.6-4.7 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Aromatic carbons (approx. 110-155 ppm), a methyl carbon (approx. 20 ppm), and a methylene carbon of the methanol group (approx. 65 ppm).
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C-S stretching.
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z = 179.04.

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established organic chemistry methodologies and syntheses of similar benzothiazole derivatives. A likely approach involves the formation of the 2-methylbenzothiazole core followed by functionalization at the 6-position. One such strategy is the reduction of a carboxylic acid or aldehyde at the 6-position.

The proposed synthetic workflow is illustrated in the diagram below.

G cluster_0 Step 1: Formation of 2-Methylbenzothiazole-6-carboxylic acid cluster_1 Step 2: Reduction to this compound A 4-Amino-3-mercaptobenzoic acid C 2-Methylbenzothiazole-6-carboxylic acid A->C Reflux B Acetic anhydride B->C E This compound C->E Reduction in THF D Reducing agent (e.g., LiAlH4) D->E

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid

This step involves the condensation of 4-amino-3-mercaptobenzoic acid with an acetylating agent, such as acetic anhydride, to form the 2-methylbenzothiazole ring system.

  • Materials: 4-amino-3-mercaptobenzoic acid, acetic anhydride.

  • Procedure: A mixture of 4-amino-3-mercaptobenzoic acid and acetic anhydride is heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Reduction of 2-Methyl-1,3-benzothiazole-6-carboxylic acid

The carboxylic acid functional group is then reduced to a primary alcohol.

  • Materials: 2-Methyl-1,3-benzothiazole-6-carboxylic acid, Lithium aluminum hydride (LiAlH₄), anhydrous Tetrahydrofuran (THF).

  • Procedure: 2-Methyl-1,3-benzothiazole-6-carboxylic acid is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath, and LiAlH₄ is added portion-wise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water and an aqueous base (e.g., NaOH solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield this compound. Purification can be achieved by column chromatography.

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the 2-methylbenzothiazole scaffold is a common motif in compounds with a wide range of biological activities.

Derivatives of 2-methylbenzothiazole have been investigated as potent inhibitors of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.[3] This makes them potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as depression.[3] Other benzothiazole derivatives have shown promise as anticancer agents and antidiabetic agents.[4][5]

The structural similarity of this compound to these biologically active compounds suggests that it could be a valuable candidate for screening in various biological assays, particularly for its potential as a MAO inhibitor.

Monoamine Oxidase (MAO) Inhibition Pathway

MAO inhibitors prevent the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron, thereby increasing their concentration in the synaptic cleft. This can lead to improved neurotransmission and alleviation of symptoms associated with low levels of these neurotransmitters.

G cluster_presynaptic Presynaptic Neuron neurotransmitter Neurotransmitters (Serotonin, Dopamine, Norepinephrine) mao_enzyme Monoamine Oxidase (MAO) neurotransmitter->mao_enzyme Metabolism synaptic_cleft Synaptic Cleft neurotransmitter->synaptic_cleft Release metabolites Inactive Metabolites mao_enzyme->metabolites mao_inhibitor This compound (Potential MAO Inhibitor) mao_inhibitor->mao_enzyme Inhibition postsynaptic_receptor Postsynaptic Receptors synaptic_cleft->postsynaptic_receptor Binding

Caption: Simplified signaling pathway of MAO inhibition.

Conclusion

This compound is a benzothiazole derivative with potential for further investigation in medicinal chemistry and drug discovery. While comprehensive experimental data for this specific molecule is currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthesis offers a viable route for its preparation, and its structural features suggest that it may exhibit interesting biological activities, particularly in the context of neurodegenerative and other diseases. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its potential.

References

The Diverse Biological Activities of 2-Methylbenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylbenzothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of 2-methylbenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and other therapeutic potentials. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Anticancer Activity

2-Methylbenzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3][4][5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[8][9][10]

Inhibition of Protein Kinases

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the inhibition of protein tyrosine kinases (PTKs).[11][12] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many cancers. The benzothiazole scaffold can act as an ATP-competitive inhibitor, binding to the catalytic domain of kinases and blocking their phosphorylating activity.[11] This disruption of pro-cancer signaling pathways can effectively halt cancer cell proliferation and survival.[11] Specific kinases targeted by benzothiazole derivatives include Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Rho-associated kinase (ROCK-II).[8][12][13][14]

Modulation of Signaling Pathways

Recent studies have elucidated the role of 2-substituted benzothiazoles in modulating key signaling pathways implicated in breast cancer. These compounds have been shown to downregulate EGFR activity and subsequently inhibit the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[8][9] This comprehensive inhibition leads to reduced cell motility, disruption of mitochondrial membrane potential, cell cycle arrest, and ultimately, apoptosis.[8][9]

A visual representation of the EGFR-mediated signaling pathway modulation by 2-substituted benzothiazole derivatives is provided below.

EGFR_Signaling_Pathway 2-Substituted Benzothiazole 2-Substituted Benzothiazole EGFR EGFR 2-Substituted Benzothiazole->EGFR Inhibits PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation, Survival, Motility Proliferation, Survival, Motility mTOR->Proliferation, Survival, Motility RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Motility STAT3 STAT3 JAK->STAT3 STAT3->Proliferation, Survival, Motility

Caption: EGFR signaling pathway inhibition by 2-substituted benzothiazoles.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various 2-methylbenzothiazole and related benzothiazole derivatives against different human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineActivity (IC50)Reference
13b 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide-Potent in vivo inhibitory effect[1]
10 2-hydroxybenzylidene containing semicarbazideMDA-MB-231, MNK-45, NCI-H226, HT-29, SK-N-SH0.24 to 0.92 µM[2][4]
29 Bromopyridine acetamide benzothiazoleSKRB-3, SW620, A549, HepG21.2 nM, 4.3 nM, 44 nM, 48 nM[2][4]
41 Methoxybenzamide benzothiazoleVarious1.1 µM to 8.8 µM[2][4]
42 Chloromethylbenzamide benzothiazoleVarious1.1 µM to 8.8 µM[2][4]
68 Phenylamino based methoxybenzothiazoleHeLa0.5 ± 0.02 µM[2][4]
69 Phenylamino based methoxy methylbenzothiazoleHeLa0.6 ± 0.29 µM[2][4]
Compound A 2-substituted benzo[d]thiazole with nitro groupHepG256.98 µM[7]
Compound B 2-substituted benzo[d]thiazole with fluorine groupHepG259.17 µM[7]
7e Pyridinyl-2-amine linked benzothiazole-2-thiolSKRB-3, SW620, A549, HepG21.2 nM, 4.3 nM, 44 nM, 48 nM[15]

Antimicrobial Activity

Benzothiazole derivatives, including those with a 2-methyl substitution, have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[5][16][17][18][19]

Antibacterial Activity

The antibacterial efficacy of benzothiazole derivatives has been attributed to their ability to inhibit various essential microbial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydroorotase.[18][20]

Antifungal Activity

Several 2-substituted benzothiazole derivatives have shown potent antifungal properties.[21][22][23][24] The mechanism of antifungal action can involve the inhibition of enzymes crucial for fungal cell wall synthesis, such as N-myristoyltransferase (NMT).[22]

Quantitative Antimicrobial Data

The table below presents the antimicrobial activity of selected benzothiazole derivatives.

Compound IDDerivative TypeMicroorganismActivity (MIC/Zone of Inhibition)Reference
Compounds 3 & 4 Benzothiazole derivativesS. aureus, B. subtilis, E. coliMIC: 25 to 200 µg/mL[16]
Compound 107b 2,5-disubstituted furane benzothiazoleS. cerevisiaeMIC: 1.6 µM[20]
Compound 107d 2,5-disubstituted furane benzothiazoleS. cerevisiaeMIC: 3.13 µM[20]
Compound 130a,b,c 2,6-disubstituted benzothiazoleMoraxella catarrhalisMIC: 4 µg/ml[20]
Compounds A1, A2, A9 Benzothiazole derivativesE. coli, S. aureusPromising activity[17]
Compounds A1, A2, A4, A6, A9 Benzothiazole derivativesA. niger, C. albicansSignificant activity[17]
Compound 5h 2-(aryloxymethyl) benzothiazoleF. solaniIC50: 4.34 μg/mL[21]

Antiviral Activity

The antiviral potential of benzothiazole derivatives has been explored against a variety of viruses.[19][25][26][27][28] These compounds have shown inhibitory effects against viruses such as Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV).[26][27] The mechanism of antiviral action can involve the inhibition of viral enzymes like RNA-dependent RNA polymerase (RdRp).[26]

Other Biological Activities

Beyond their anticancer and antimicrobial properties, 2-methylbenzothiazole and its analogs have been investigated for a range of other therapeutic applications.

  • Monoamine Oxidase (MAO) Inhibition: Certain 2-methylbenzo[d]thiazole derivatives have been identified as potent and selective inhibitors of human MAO-B, with IC50 values in the sub-micromolar range.[29][30] This makes them potential candidates for the treatment of neurodegenerative disorders like Parkinson's disease.[29][30]

  • Anti-inflammatory Activity: Benzothiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5][31][32][33][34][35]

  • Antidiabetic Activity: Several studies have highlighted the potential of benzothiazole derivatives in managing diabetes.[36][37][38][39][40] They can exert their effects by enhancing insulin secretion and improving glucose uptake in peripheral tissues.[38] Some derivatives have also shown α-glucosidase inhibitory activity.[36]

Experimental Protocols

A generalized protocol for a key experiment used to determine the anticancer activity of novel compounds – the MTT cytotoxicity assay – is provided below.[41]

MTT Cytotoxicity Assay

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Workflow:

MTT_Assay_Workflow A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Incubation B->C D 4. MTT Addition C->D E 5. Formazan Solubilization D->E F 6. Absorbance Measurement E->F G 7. IC50 Calculation F->G

Caption: A generalized workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-methylbenzothiazole derivative. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[41]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[41]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Conclusion

2-Methylbenzothiazole derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, underscore their therapeutic potential. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in the development of novel and effective drugs based on this privileged heterocyclic core. The data and protocols presented in this guide aim to support researchers in this endeavor.

References

Unveiling the Therapeutic Potential of the 2-Methylbenzothiazole Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific experimental data on the biological activity or therapeutic targets of (2-Methylbenzo[d]thiazol-6-yl)methanol has been published. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the broader class of 2-methylbenzothiazole derivatives to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is based on structurally related compounds and aims to illuminate potential avenues of investigation for novel benzothiazole-based therapeutics.

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, with a diverse array of derivatives demonstrating significant pharmacological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of compounds containing the 2-methylbenzothiazole core, with a focus on oncology and neurodegenerative disorders.

Potential Therapeutic Applications

2-Methylbenzothiazole derivatives have emerged as promising candidates for the development of novel therapies due to their wide range of biological activities. The primary areas of investigation include their potential as anticancer and neuroprotective agents.

Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of 2-methylbenzothiazole derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and disrupt key signaling pathways essential for tumor growth and survival.

Neuroprotective Activity: A growing body of evidence suggests that 2-methylbenzothiazole analogs may offer therapeutic benefits for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their mechanism of action in this context often involves the inhibition of enzymes that play a crucial role in the progression of these disorders.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic effects of 2-methylbenzothiazole derivatives are attributed to their interaction with various molecular targets.

In Oncology:

  • EGFR Signaling Pathway: Some benzothiazole derivatives have been shown to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. This leads to the inhibition of downstream signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are critical for cancer cell proliferation, survival, and motility.[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and disrupting the mitochondrial membrane potential.[1]

  • Reactive Oxygen Species (ROS) Accumulation: An increase in intracellular ROS levels is another mechanism by which these derivatives can induce cancer cell death.[1]

In Neurodegenerative Disorders:

  • Monoamine Oxidase (MAO) Inhibition: Several 2-methylbenzothiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[2][3] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition can lead to increased dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.[2][3] The inhibition of MAO also reduces the production of hydrogen peroxide, a source of oxidative stress that contributes to neuronal damage.[2]

Quantitative Data on 2-Methylbenzothiazole Derivatives

The following table summarizes the in vitro efficacy of representative 2-methylbenzothiazole derivatives against their respective targets.

Compound ClassSpecific Derivative ExampleTargetAssayIC50 ValueCell Line/Enzyme Source
2-Methylbenzo[d]thiazole Derivatives4dMAO-BIn vitro enzyme inhibition0.0046 µMHuman MAO-B
2-Methylbenzo[d]thiazole Derivatives5eMAO-AIn vitro enzyme inhibition0.132 µMHuman MAO-A

Note: The data presented is for illustrative purposes and represents findings for derivatives of the 2-methylbenzothiazole scaffold, not for this compound itself.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Benzothiazole 2-Methylbenzothiazole Derivatives Benzothiazole->EGFR Inhibition

Caption: EGFR signaling pathways potentially inhibited by 2-methylbenzothiazole derivatives.

MAO_Inhibition_Workflow cluster_workflow Experimental Workflow for MAO Inhibition Assay Start Prepare Human MAO-A and MAO-B Enzymes Incubate Incubate Enzymes with 2-Methylbenzothiazole Derivatives (Test Compounds) Start->Incubate AddSubstrate Add MAO Substrate (e.g., kynuramine) Incubate->AddSubstrate Measure Measure Product Formation (e.g., 4-hydroxyquinoline fluorescence) AddSubstrate->Measure Calculate Calculate IC50 Values Measure->Calculate

Caption: General workflow for determining MAO inhibitory activity.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the biological activity of benzothiazole derivatives.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the 2-methylbenzothiazole derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

    • MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO or SDS in HCl).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration.

2. In Vitro Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine the inhibitory potency and selectivity of the test compounds against MAO-A and MAO-B isoforms.

  • Methodology:

    • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

    • Compound Incubation: The enzymes are pre-incubated with various concentrations of the 2-methylbenzothiazole derivatives.

    • Substrate Addition: A fluorogenic substrate (e.g., kynuramine) is added to initiate the enzymatic reaction.

    • Fluorescence Measurement: The formation of the fluorescent product (e.g., 4-hydroxyquinoline) is monitored over time using a fluorescence plate reader.

    • Data Analysis: The rate of reaction is calculated from the fluorescence measurements. The percentage of inhibition for each compound concentration is determined relative to a control without the inhibitor. IC50 values are calculated by fitting the data to a dose-response curve.

3. Western Blot Analysis for Protein Expression

  • Objective: To investigate the effect of the test compounds on the expression levels of specific proteins (e.g., EGFR, Bax).

  • Methodology:

    • Cell Lysis: Cancer cells treated with the test compounds are lysed to extract total proteins.

    • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the broader family of 2-methylbenzothiazole derivatives demonstrates significant promise in the fields of oncology and neurodegenerative disease. The core scaffold's ability to interact with key biological targets such as EGFR and MAO-B provides a strong rationale for the further investigation of novel analogs, including the specific compound of interest. The experimental protocols and data presented in this guide offer a foundational framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of this important class of molecules.

References

In Vitro Evaluation of (2-Methylbenzo[d]thiazol-6-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive in vitro evaluation data for (2-Methylbenzo[d]thiazol-6-yl)methanol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the evaluation of closely related 2-methylbenzothiazole derivatives and outlines standard experimental protocols applicable to this class of compounds. The presented data and pathways, while scientifically grounded in analogous compounds, should be considered hypothetical for this compound until direct experimental validation is performed.

Core Compound Profile

Compound Name Structure CAS Number Molecular Formula Molecular Weight
This compoundChemical structure of this compound103440-65-9C9H9NOS179.24 g/mol

Quantitative Biological Activity Data

Compound ID Modification on 2-Methylbenzo[d]thiazole Core MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (MAO-A/MAO-B)
4d 6-(4-Nitrobenzyloxy)0.2180.004647.39
5e 5-(4-Nitrobenzyloxy)0.1320.005424.44
5c 5-(4-Cyanobenzyloxy)>100.0056>1785
5d 5-(4-Chlorobenzyloxy)>100.0052>1923

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the evaluation of this compound, based on established protocols for benzothiazole derivatives.[1][2][3]

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of the test compound against human MAO-A and MAO-B isoforms.

Materials:

  • This compound

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Potassium phosphate buffer

  • Clorgyline (positive control for MAO-A inhibition)

  • Pargyline (positive control for MAO-B inhibition)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound to obtain a range of concentrations.

  • In a 96-well plate, add the appropriate buffer, MAO enzyme (A or B), and the test compound or positive control.

  • Pre-incubate the mixture at 37°C for a specified time.

  • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction and measure the fluorescent product using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compound on cancer and non-cancerous cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Non-cancerous human cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis by the test compound.[3]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for a specified period (e.g., 24 hours).

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

Based on the potent MAO-B inhibitory activity of structurally similar compounds, a hypothetical signaling pathway for the neuroprotective effects of this compound is proposed.

G cluster_0 Neuroprotection Signaling Pathway Compound This compound MAOB MAO-B Compound->MAOB Inhibits Neuroprotection Neuroprotection Compound->Neuroprotection Promotes OxidativeStress Oxidative Stress (ROS, Aldehydes) MAOB->OxidativeStress Metabolizes Dopamine to Dopamine Dopamine Dopamine->MAOB NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Induces

Caption: Hypothetical neuroprotective signaling pathway of this compound via MAO-B inhibition.

The general workflow for the in vitro evaluation of this compound is outlined below.

G cluster_1 In Vitro Evaluation Workflow Start Compound Synthesis & Characterization PrimaryScreening Primary Screening (e.g., MAO Inhibition Assay) Start->PrimaryScreening Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) PrimaryScreening->Cytotoxicity MechanismOfAction Mechanism of Action (e.g., Apoptosis Assay) Cytotoxicity->MechanismOfAction ADME In Vitro ADME (e.g., Metabolic Stability) MechanismOfAction->ADME LeadOptimization Lead Optimization ADME->LeadOptimization

Caption: General experimental workflow for the in vitro evaluation of novel chemical entities.

Conclusion

While direct experimental data on the in vitro evaluation of this compound is scarce, the available information on closely related 2-methylbenzothiazole analogues suggests that this compound may possess potent and selective MAO-B inhibitory activity. The provided experimental protocols offer a robust framework for its comprehensive in vitro characterization, including the assessment of its potential anticancer and neuroprotective properties. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

An In-depth Technical Guide to the Synthesis and Screening of (2-Methylbenzo[d]thiazol-6-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological screening of derivatives based on the (2-Methylbenzo[d]thiazol-6-yl)methanol core. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This document details established synthetic protocols, presents quantitative biological activity data, and outlines the methodologies for key screening assays to guide researchers in the exploration of this promising class of compounds.

Synthesis of 2-Methylbenzo[d]thiazole Derivatives

The primary synthetic route for the derivatization of the 2-methylbenzo[d]thiazole core often begins with a commercially available or synthesized precursor, such as 2-methylbenzo[d]thiazol-6-ol. This precursor allows for straightforward modification at the 6-position, typically through etherification. While the direct synthesis of the parent compound, this compound (CAS 103440-65-9), is not extensively detailed in the surveyed literature, a common strategy would involve the reduction of the corresponding aldehyde, 2-methylbenzo[d]thiazole-6-carbaldehyde. However, the most prevalent derivatization strategy found involves the 6-hydroxy intermediate.[3][4]

A general workflow for the synthesis of these derivatives is illustrated below.

G cluster_0 Core Synthesis cluster_1 Derivatization p-toluidine p-Toluidine 2-amino-6-methyl 2-Amino-6-methyl- benzothiazole p-toluidine->2-amino-6-methyl KSCN, Br2, Glacial Acetic Acid 6-hydroxy 2-Methylbenzo[d]thiazol-6-ol 2-amino-6-methyl->6-hydroxy Diazotization, Hydrolysis final_product 6-O-Substituted Derivatives 6-hydroxy->final_product K2CO3, DMF benzyl_halide Substituted Benzyl Halide (R-X) benzyl_halide->final_product

Caption: General workflow for the synthesis of 6-O-substituted 2-methylbenzothiazole derivatives.

Experimental Protocol: General Procedure for O-Alkylation

The following protocol is a generalized method for the synthesis of 6-O-benzyl derivatives of 2-methylbenzo[d]thiazole, adapted from established literature.[3]

  • Dissolution: Dissolve 2-methylbenzo[d]thiazol-6-ol (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add the appropriate substituted benzyl bromide derivative (1.5 eq) followed by anhydrous potassium carbonate (K2CO3) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, add ethanol to the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the resulting residue in ethyl acetate. The crude product can be purified by recrystallization to yield the final derivative.[3]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as NMR and mass spectrometry. Determine the purity by HPLC.[3]

Biological Screening of Derivatives

Derivatives of the 2-methylbenzothiazole scaffold have been extensively evaluated for a range of biological activities. The most prominent activities identified are potent inhibition of monoamine oxidase (MAO) and cytotoxicity against various cancer cell lines.[3][5]

Monoamine Oxidase (MAO) Inhibition

Several (2-methylbenzo[d]thiazol-6-yloxy)methyl derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative disorders like Parkinson's disease.[3][6]

The screening process for identifying MAO inhibitors is depicted in the workflow below.

G Library Synthesized Derivative Library Primary_Screening Primary Screening (MAO-Glo™ Assay) Library->Primary_Screening Hit_ID Hit Identification (IC50 Determination) Primary_Screening->Hit_ID Selectivity Selectivity Profiling (MAO-A vs. MAO-B) Hit_ID->Selectivity Lead_Compound Lead Compound Selectivity->Lead_Compound

Caption: Experimental workflow for screening and identifying MAO inhibitors.

The following table summarizes the in vitro inhibitory activity (IC50) of selected 6-O-substituted 2-methylbenzothiazole derivatives against human MAO-A and MAO-B.[3]

Compound IDR Group (on benzyl ring)MAO-A IC50 (µM)MAO-B IC50 (µM)
4a H>1000.011
4b 4-Br>1000.017
4c 4-CN1.350.0056
4d 4-NO₂0.2180.0046
4e 3-Cl0.9410.0084
4f 3-CH₃>1000.014

Data sourced from a 2024 study on 2-methylbenzothiazole derivatives.[3]

The MAO-Glo™ Assay is a common, homogeneous, luminescence-based method for measuring MAO activity.[7][8]

  • Reagent Preparation: Prepare the luminogenic MAO substrate and Luciferin Detection Reagent according to the manufacturer's protocol.[9]

  • Reaction Setup: In a 96-well plate, add the test compounds at various concentrations, the MAO enzyme (either MAO-A or MAO-B), and the appropriate MAO reaction buffer.

  • Initiation: Add the luminogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9]

  • Detection: Add the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates a stable, glow-type luminescent signal.[7][9]

  • Measurement: After a 20-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer. The amount of light produced is directly proportional to MAO activity.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.

The mechanism of MAO inhibition is crucial for treating neurodegenerative and neuropsychiatric disorders.

cluster_pathway Monoamine Neurotransmitter Metabolism DA Dopamine MAO Monoamine Oxidase (MAO-A / MAO-B) DA->MAO Oxidative Deamination NE Norepinephrine NE->MAO Oxidative Deamination SER Serotonin SER->MAO Oxidative Deamination Metabolites Inactive Aldehydes + H₂O₂ + NH₃ MAO->Metabolites Inhibitor 2-Methylbenzothiazole Derivative Inhibitor->MAO Inhibition

Caption: Inhibition of monoamine oxidase prevents the breakdown of key neurotransmitters.

Anticancer Activity

Benzothiazole derivatives are well-regarded for their potent cytotoxic effects against a variety of human cancer cell lines.[5][10] Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways necessary for cancer cell proliferation.[11]

The following table presents the half-maximal inhibitory concentration (IC50) values for representative benzothiazole derivatives against several human cancer cell lines.

Compound ClassCell LineIC50 Value (µM)
Naphthalimide-Benzothiazole Hybrid (67)[5]HT-293.47 ± 0.2
A5493.89 ± 0.3
MCF-75.08 ± 0.3
Phenylamino-methoxybenzothiazole (68)[5]HeLa0.5 ± 0.02
Phenylamino-methoxymethylbenzothiazole (69)[5]HeLa0.6 ± 0.29
Pyridine-Semicarbazone Benzothiazole (8j)[12]U9375.2
Pyridine-Semicarbazone Benzothiazole (8k)[12]U9376.6

Data compiled from multiple studies on advanced benzothiazole derivatives.[5][12]

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivatives (e.g., from 0.01 to 100 µM) and incubate for a specified period (e.g., 48-72 hours).[10][15]

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[14]

References

Discovery of novel benzothiazole-based therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel Benzothiazole-Based Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a prominent structural motif in medicinal chemistry.[1][2] Its derivatives are noted for their wide spectrum of pharmacological activities, making them a subject of intense research in drug discovery and development.[3][4][5] The versatility of the benzothiazole nucleus allows for interactions with a diverse range of biological targets, including enzymes, receptors, and nucleic acids.[2][3] This has led to the development of compounds with applications as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[6][7] Clinically approved drugs such as Riluzole for amyotrophic lateral sclerosis (ALS) and the diagnostic agent Flutemetamol for Alzheimer's disease highlight the therapeutic potential of this scaffold.[3][6] This guide provides a comprehensive overview of recent advancements in the field, focusing on quantitative data, detailed experimental methodologies, and key signaling pathways.

Therapeutic Applications and Quantitative Data

The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.[8][9] Structure-activity relationship (SAR) studies are crucial in optimizing lead compounds to enhance potency and selectivity.[3][8]

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and the induction of apoptosis.[8][10] They have shown efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and liver.[11][12][13]

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound/Derivative Class Cancer Cell Line(s) IC50 Value Mechanism of Action Citation(s)
2-(4-Aminophenyl)benzothiazoles MCF-7, MDA 468 (Breast) Nanomolar range Not fully elucidated [13]
Substituted bromopyridine acetamide benzothiazole SKRB-3, SW620, A549, HepG2 1.2 nM, 4.3 nM, 44 nM, 48 nM Induction of apoptosis [12][14]
Benzothiazole–pyrazole hybrids (C-6 methoxy) A549 (Lung) 0.054 µM Antiproliferative [3]
2-Substituted benzothiazole-Abl kinase inhibitors Ba/F3 cell lines 0.046–0.09 µM Abl kinase inhibition [3]
Methoxybenzamide benzothiazole Various human cancer cell lines 1.1 µM to 8.8 µM Antiproliferative [12][14]
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) A431, A549, H1299 Not specified (Significant inhibition) Antiproliferative, Apoptosis induction [11]

| Imidazole based benzothiazoles | Not specified | 10 µM | Anticancer |[12] |

Antimicrobial Activity

The rise of multi-drug-resistant microorganisms has spurred the search for new antimicrobial agents.[5] Benzothiazole derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[4][5][15]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives | Compound/Derivative Class | Microorganism(s) | MIC Value | Citation(s) | | :--- | :--- | :--- | :--- | | Benzothiazole-triazole Schiff bases | Various bacteria and fungi | Not specified (Noteworthy activity) |[5] | | Benzothiazolyl-pyrimidine-5-carboxamides (7a, 7g) | M. tuberculosis H37Rv | Better than Isoniazid (INH) | DprE1 inhibition |[16] | | 6-thiocyanatobenzo[d]thiazol-2-amine derivatives (10, 11, 12g) | M. tuberculosis H37Rv | 25–50 μg/mL | Antitubercular |[16] | | Compounds A1, A2, A9 | E. coli, S. aureus | Not specified (Promising activity) | Antibacterial |[15] | | Compounds A1, A2, A4, A6, A9 | A. niger, C. albicans | Not specified (Significant activity) | Antifungal |[15] |

Anti-inflammatory and Neuroprotective Activity

Chronic inflammation is a key factor in many diseases, and certain benzothiazole compounds have been developed as anti-inflammatory agents.[4][17] Additionally, their ability to interact with targets in the central nervous system has led to their investigation for neurodegenerative diseases like Alzheimer's.[3][18]

Table 3: Anti-inflammatory and Neuroprotective Activity of Selected Benzothiazole Derivatives

Compound/Derivative Class Target/Assay Activity (IC50 or % Inhibition) Therapeutic Area Citation(s)
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) IL-6 and TNF-α reduction Significant reduction Anti-inflammatory [11][17]
Benzothiazole-Isoquinoline derivative (4g) MAO-B, BuChE IC50 = 14.80 ± 5.45 μM (MAO) Neuroprotective [19]
Benzothiazole-Isoquinoline derivative (4c) MAO-B IC50 = 9.13 ± 4.17 μM Neuroprotective [19]

| Benzothiazole analogs (6b, 6c) | Catalase modulation | Enhanced activity up to 90% | Neuroprotective |[18] |

Antidiabetic Activity

Several studies have highlighted the potential of benzothiazole derivatives as antidiabetic agents, often through their agonist effect on peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[20]

Table 4: Antidiabetic Activity of Selected Benzothiazole Derivatives

Compound ID Target Binding Affinity (ΔG) In Vivo Effect Citation(s)
Compound 3b PPARγ -7.8 kcal/mol Reduced blood glucose levels [20]

| Compound 4y | PPARγ | -8.4 kcal/mol | Reduced blood glucose levels, improved lipid profile |[20] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzothiazole derivatives are often rooted in their ability to modulate specific cellular signaling pathways that are dysregulated in disease.

PI3K/AKT Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][21] Its dysregulation is a common feature in many human cancers.[21] Several benzothiazole-based compounds have been developed as potent inhibitors of PI3K isoforms.[21][22] By binding to the ATP-binding pocket of PI3K, these inhibitors block the downstream signaling cascade, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by benzothiazole-based inhibitors.

STAT3 Signaling Pathway in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression by promoting cell proliferation and survival.[23] The development of STAT3 inhibitors is an active area of cancer research.[23] Novel benzothiazole derivatives have been designed to block the phosphorylation and subsequent activation of STAT3, thereby suppressing the expression of STAT3-mediated genes like c-MYC and MCL-1.[23]

STAT3_Pathway_Inhibition CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Expression (c-MYC, MCL-1) Nucleus->Gene Promotes Benzothiazole Benzothiazole Inhibitor (B19) Benzothiazole->STAT3_inactive Blocks Phosphorylation

Caption: Benzothiazole derivatives inhibit the STAT3 signaling pathway.

Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section details common methodologies used in the synthesis and evaluation of benzothiazole-based therapeutic agents.

General Synthesis of 2-Substituted Benzothiazoles

A widely used method for synthesizing the benzothiazole core is the condensation of 2-aminobenzenethiol with carboxylic acids, acyl chlorides, or aldehydes.[1][24]

Protocol: Condensation of 2-Aminobenzenethiol with Formic Acid [25]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).

  • Reagent Addition: Add formic acid (15 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralization: Slowly add a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the product from the aqueous layer using diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to obtain the crude benzothiazole product, which can be further purified by chromatography if necessary.

Synthesis_Workflow Start Start Materials (2-Aminothiophenol + Carboxylic Acid/Aldehyde) Reaction Condensation/ Cyclization (Reflux) Start->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product (2-Substituted Benzothiazole) Purification->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization

Caption: General workflow for the synthesis and characterization of benzothiazole derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11][17]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, A431) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole compounds and incubate for a specified period (e.g., 48 or 72 hours).[26]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and to assess the effect of a compound on their expression levels or phosphorylation status.[11][23]

Protocol:

  • Cell Lysis: Treat cells with the benzothiazole compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a method like the Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-AKT).[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Mechanistic Studies Compound Synthesized Benzothiazole Compound MTT MTT Assay (Cytotoxicity) Compound->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) IC50->Apoptosis Active Compounds WesternBlot Western Blot (Signaling Pathways) EnzymeAssay Enzyme Inhibition Assay

Caption: Experimental workflow for the in vitro evaluation of anticancer benzothiazole agents.

Conclusion and Future Perspectives

The benzothiazole scaffold remains a highly privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[2][3] The research highlighted in this guide demonstrates significant progress in developing novel benzothiazole-based agents for a multitude of diseases, particularly cancer. Future efforts will likely focus on optimizing drug-like properties, such as aqueous solubility and metabolic stability, to improve in vivo efficacy and translate promising preclinical candidates into clinical therapies.[2] The exploration of multi-target agents and the use of advanced computational methods for rational drug design will continue to drive innovation in this exciting field.[2][23]

References

Methodological & Application

Experimental protocol for the synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanol, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis is robust and proceeds through the formation of a 2-methylbenzo[d]thiazole-6-carboxylic acid intermediate, which is subsequently reduced to the target primary alcohol. This protocol is designed to be a reliable guide for researchers in academic and industrial settings.

I. Synthetic Strategy

The synthesis of this compound is accomplished via a two-step process. The first step involves the cyclization of 4-amino-3-mercaptobenzoic acid with acetic acid to form the key intermediate, 2-methylbenzo[d]thiazole-6-carboxylic acid. This reaction is a modification of the established synthesis of 2-methylbenzothiazole from 2-mercaptoaniline and acetic acid. The subsequent step is the reduction of the carboxylic acid functionality to a primary alcohol using a strong reducing agent, lithium aluminum hydride (LiAlH4), a standard and effective method for this transformation.

Synthesis_Workflow cluster_step1 Step 1: Formation of Carboxylic Acid Intermediate cluster_step2 Step 2: Reduction to the Target Alcohol A 4-Amino-3-mercaptobenzoic acid C Reflux A->C B Acetic acid B->C D 2-Methylbenzo[d]thiazole-6-carboxylic acid C->D E 2-Methylbenzo[d]thiazole-6-carboxylic acid F Lithium Aluminum Hydride (LiAlH4) in dry THF E->F G Quench and Workup F->G H This compound G->H

Figure 1. Workflow for the synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Methylbenzo[d]thiazole-6-carboxylic acid

This procedure is adapted from the synthesis of 2-methylbenzothiazole.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Amino-3-mercaptobenzoic acid≥98%Sigma-Aldrich
Glacial Acetic AcidACS Reagent GradeFisher Scientific
Round-bottom flask (250 mL)-VWR
Reflux condenser-VWR
Heating mantle-VWR
Magnetic stirrer and stir bar-VWR

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-amino-3-mercaptobenzoic acid (1 equivalent) and glacial acetic acid (a 120% excess relative to the starting amine).

  • Heat the reaction mixture to reflux with continuous stirring.

  • Maintain the reflux for 3 hours. During this time, the formation of water will be observed.

  • After 3 hours, arrange the apparatus for distillation and slowly distill off the water-acetic acid azeotrope.

  • Once the water has been removed, continue the distillation to remove the excess acetic acid.

  • The crude 2-methylbenzo[d]thiazole-6-carboxylic acid will remain in the flask as a solid residue. This crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step after drying.

Table 1: Reagent Quantities for Step 1

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 g starting material)
4-Amino-3-mercaptobenzoic acid1.0169.1810.0 g
Glacial Acetic Acid2.260.05~15.4 mL
Step 2: Synthesis of this compound

This procedure employs the powerful reducing agent, lithium aluminum hydride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Methylbenzo[d]thiazole-6-carboxylic acidCrude from Step 1-
Lithium Aluminum Hydride (LiAlH4)95%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Ethyl acetateACS Reagent GradeFisher Scientific
Sodium sulfate, anhydrousACS Reagent GradeFisher Scientific
Three-neck round-bottom flask (500 mL)-VWR
Dropping funnel-VWR
Ice bath--

Procedure:

  • Set up a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, under an inert atmosphere of dry nitrogen.

  • To the flask, add lithium aluminum hydride (LiAlH4) (typically 1.5-2.0 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 2-methylbenzo[d]thiazole-6-carboxylic acid from Step 1 in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the LiAlH4 suspension at 0 °C with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a 15% aqueous solution of sodium hydroxide.

  • Filter the resulting suspension to remove the aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 2: Reagent Quantities for Step 2

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (assuming 100% yield from Step 1)
2-Methylbenzo[d]thiazole-6-carboxylic acid1.0193.22~11.4 g
Lithium Aluminum Hydride (LiAlH4)1.537.95~3.4 g

III. Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the compound, further confirming its molecular formula.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

IV. Safety Precautions

  • Lithium Aluminum Hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH4 must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. The quenching procedure should be performed with extreme caution in a well-ventilated fume hood.

  • Acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with care in a fume hood and wear appropriate PPE.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF and handle in a well-ventilated area away from ignition sources.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

Application Notes: (2-Methylbenzo[d]thiazol-6-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylbenzo[d]thiazol-6-yl)methanol is a key heterocyclic building block in medicinal chemistry. While not extensively studied for its intrinsic biological activity, it serves as a crucial synthetic intermediate for the development of a wide array of pharmacologically active compounds. The benzothiazole scaffold is a recognized "privileged structure" in drug discovery, known to interact with various biological targets. Derivatives synthesized from this compound have demonstrated significant potential as anticancer agents and inhibitors of monoamine oxidase (MAO), highlighting its importance in the generation of novel therapeutic leads.[1][2]

These application notes provide an overview of the utility of this compound, focusing on its role in the synthesis of bioactive molecules, and presenting quantitative data and detailed experimental protocols for the evaluation of its derivatives.

Synthesis of this compound

Hypothetical Synthetic Workflow:

A 2-Methyl-1,3-benzothiazole-6-carboxylic acid B Reduction (e.g., LiAlH4 in THF) A->B C This compound B->C

Caption: Synthetic route to this compound.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound is as a precursor for the synthesis of more complex benzothiazole derivatives with therapeutic potential. The hydroxyl group at the 6-position serves as a versatile handle for introducing various substituents, thereby enabling the exploration of structure-activity relationships (SAR).

Synthesis of Monoamine Oxidase (MAO) Inhibitors

Derivatives of 2-methylbenzothiazole have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative and psychiatric disorders like Parkinson's disease and depression.[3][4] The general synthetic approach involves the O-alkylation or O-benzylation of a hydroxyl-substituted 2-methylbenzothiazole core, a role that this compound's precursor, 2-methylbenzo[d]thiazol-6-ol, exemplifies.[3]

General Synthetic Scheme for MAO Inhibitors:

cluster_0 Synthesis of MAO Inhibitors A This compound Derivative (e.g., 2-Methylbenzo[d]thiazol-6-ol) C Reaction Conditions: DMF, K2CO3, Room Temp, 24h A->C B Appropriate Benzyl Bromide Derivative B->C D O-Alkylated 2-Methylbenzothiazole Derivative (Potent MAO Inhibitor) C->D

Caption: Synthesis of 2-methylbenzothiazole-based MAO inhibitors.

Synthesis of Anticancer Agents

The benzothiazole nucleus is a common feature in a variety of anticancer agents.[5][6] These compounds can exert their effects through multiple mechanisms, including the inhibition of protein kinases like EGFR and VEGFR-2, and the induction of apoptosis.[5] The this compound scaffold can be elaborated to introduce pharmacophores that enhance cytotoxicity against cancer cell lines.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various 2-methylbenzothiazole derivatives, illustrating the therapeutic potential of this chemical class.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of 2-Methylbenzothiazole Derivatives [3]

Compound IDSubstitution PatternMAO-A IC50 (µM)MAO-B IC50 (µM)
4d 6-((4-Nitrobenzyl)oxy)-2-methylbenzo[d]thiazole0.2180.0046
5e 5-((4-Chlorobenzyl)oxy)-2-methylbenzo[d]thiazole0.1320.0054
5c 5-(((2-Methylbenzo[d]thiazol-5-yl)oxy)methyl)benzonitrile>1000.0056
5d 5-((4-Nitrobenzyl)oxy)-2-methylbenzo[d]thiazole>1000.0052
4b 6-((4-Bromobenzyl)oxy)-2-methylbenzo[d]thiazole>1000.017
5g 5-((4-Methylbenzyl)oxy)-2-methylbenzo[d]thiazole0.8650.017

Table 2: Anticancer Activity of Benzothiazole Derivatives [5][7]

Compound IDCancer Cell LineIC50 (µM)
13 HCT116 (Colon)6.43
13 A549 (Lung)9.62
13 A375 (Melanoma)8.07
14 PC3 (Prostate)0.315
14 MCF-7 (Breast)0.421
20 HepG2 (Liver)9.99
20 HCT-116 (Colon)7.44
20 MCF-7 (Breast)8.27
4k AsPC-1 (Pancreatic)1.95
4l BxPC-3 (Pancreatic)2.11

Experimental Protocols

Protocol 1: Synthesis of O-Alkylated 2-Methylbenzothiazole Derivatives (General Procedure)[3]

Objective: To synthesize potential monoamine oxidase inhibitors from a hydroxyl-substituted 2-methylbenzothiazole precursor.

Materials:

  • 2-Methylbenzo[d]thiazol-6-ol (or other hydroxylated derivative)

  • Appropriate benzyl bromide derivative

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethanol

  • Ethyl acetate

Procedure:

  • Dissolve 2-methylbenzo[d]thiazol-6-ol (1 equivalent) in DMF.

  • Add the appropriate benzyl bromide derivative (1.5 equivalents).

  • Add anhydrous potassium carbonate (2 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add ethanol to the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and allow the product to recrystallize.

  • Filter the crystals, wash with cold ethyl acetate, and dry under vacuum.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay[3]

Objective: To determine the in vitro inhibitory activity of synthesized compounds against human MAO-A and MAO-B.

Materials:

  • Synthesized 2-methylbenzothiazole derivatives

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Potassium phosphate buffer

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, kynuramine.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding a sodium hydroxide solution.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: MTT Cytotoxicity Assay for Anticancer Activity[8]

Objective: To determine the concentration of a test compound that inhibits cancer cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Monoamine Oxidase Inhibition

Derivatives of 2-methylbenzothiazole act as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, the levels of these neurotransmitters in the brain are increased, which is beneficial in the treatment of depression and Parkinson's disease.[3]

MAO Inhibition Pathway:

cluster_0 Neurotransmitter Degradation and Inhibition A Monoamine Neurotransmitters (Dopamine, Serotonin) B MAO-A / MAO-B A->B Degradation C Inactive Metabolites B->C D 2-Methylbenzothiazole Derivative D->B Inhibition

Caption: Inhibition of MAO by 2-methylbenzothiazole derivatives.

Anticancer Mechanisms

Benzothiazole derivatives have been shown to induce anticancer effects through the modulation of several key signaling pathways that are often dysregulated in cancer.

EGFR and Downstream Signaling Pathways:

Some 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

cluster_0 EGFR Signaling Inhibition by Benzothiazole Derivatives EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS BTZ Benzothiazole Derivative BTZ->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for (2-Methylbenzo[d]thiazol-6-yl)methanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methylbenzo[d]thiazol-6-yl)methanol is a versatile chemical intermediate featuring a privileged benzothiazole scaffold. This nucleus is present in a variety of biologically active compounds, making this intermediate a valuable starting material for the synthesis of novel therapeutic agents. The presence of a reactive hydroxymethyl group at the 6-position allows for a range of chemical modifications, providing access to a diverse library of derivatives.

Applications in Drug Discovery

The benzothiazole core is associated with a wide spectrum of pharmacological activities. Derivatives have shown potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds. The strategic functionalization of this compound can lead to the development of potent and selective drug candidates.

Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Diseases

Derivatives of 2-methylbenzothiazole have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. The etherification of the hydroxyl group of a closely related analogue, 2-methylbenzo[d]thiazol-6-ol, with various benzyl bromides has yielded compounds with high inhibitory potency. Given this precedent, this compound is an excellent starting point for the synthesis of novel MAO inhibitors.

A proposed signaling pathway targeted by benzothiazole-based MAO inhibitors involves the modulation of neurotransmitter levels in the brain.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Synaptic_Dopamine Synaptic Dopamine Dopamine->Synaptic_Dopamine Release DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC D_Receptor Dopamine Receptor Signal Signal Transduction D_Receptor->Signal Synaptic_Dopamine->D_Receptor Binding Benzothiazole_Inhibitor This compound Derivative Benzothiazole_Inhibitor->MAO_B Inhibition

MAO-B Inhibition by Benzothiazole Derivatives.
Kinase Inhibitors for Anticancer Therapy

The benzothiazole scaffold is a common feature in a number of kinase inhibitors. Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. By modifying the hydroxymethyl group of this compound to introduce pharmacophores that can interact with the ATP-binding site of kinases, novel anticancer agents can be developed. For instance, the synthesis of amides and ureas from the corresponding carboxylic acid or amine derivatives of the starting material can lead to potent kinase inhibitors.

A representative signaling pathway that can be targeted by benzothiazole-based kinase inhibitors is the receptor tyrosine kinase (RTK) pathway, which is frequently overactive in various cancers.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Growth_Factor Growth Factor Growth_Factor->RTK Benzothiazole_Inhibitor This compound Derivative Benzothiazole_Inhibitor->RTK Inhibition

Targeting RTK Signaling with Benzothiazole Kinase Inhibitors.

Experimental Protocols

The following protocols describe key transformations of this compound to versatile intermediates.

Workflow for the Synthesis of Bioactive Derivatives

Synthesis_Workflow cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates cluster_final_products Bioactive Compounds Start This compound Oxidation_Aldehyde Oxidation (PCC or DMP) Start->Oxidation_Aldehyde Oxidation_Acid Oxidation (Jones Reagent) Start->Oxidation_Acid Etherification Etherification (Williamson) Start->Etherification Halogenation Halogenation (SOCl2 or PPh3/CCl4) Start->Halogenation Esterification Esterification (Acyl Chloride) Start->Esterification Aldehyde 2-Methylbenzo[d]thiazole-6-carbaldehyde Oxidation_Aldehyde->Aldehyde Acid 2-Methylbenzo[d]thiazole-6-carboxylic acid Oxidation_Acid->Acid Ether Ether Derivatives Etherification->Ether Halide 6-(Chloromethyl)-2-methylbenzo[d]thiazole Halogenation->Halide Ester Ester Derivatives Esterification->Ester Schiff_Bases Schiff Bases, Chalcones Aldehyde->Schiff_Bases Amides Amide Derivatives, Peptide Conjugates Acid->Amides MAO_Inhibitors MAO Inhibitors Ether->MAO_Inhibitors Nucleophilic_Subst Further Nucleophilic Substitution Products Halide->Nucleophilic_Subst Prodrugs Ester Prodrugs Ester->Prodrugs

Synthetic Routes from this compound.
Protocol 1: Ether Synthesis via Williamson Etherification

This protocol is adapted from the synthesis of potent MAO-B inhibitors and is applicable for the synthesis of a variety of ether derivatives.[1]

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution and stir at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add ethanol and remove the solvents under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Oxidation to 2-Methylbenzo[d]thiazole-6-carbaldehyde

This protocol utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for the conversion of primary alcohols to aldehydes.

  • Setup: To a round-bottom flask under an inert atmosphere, add a suspension of PCC (1.5 eq.) and celite in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Filtration: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Alternative Mild Oxidation: The Dess-Martin periodinane (DMP) oxidation can also be employed for this transformation under neutral conditions.

Protocol 3: Oxidation to 2-Methylbenzo[d]thiazole-6-carboxylic Acid

This protocol uses the Jones reagent for the oxidation of the primary alcohol to a carboxylic acid.

  • Preparation of Jones Reagent: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water.

  • Reaction: Dissolve this compound (1.0 eq.) in acetone and cool the solution in an ice bath.

  • Addition of Oxidant: Add the Jones reagent dropwise to the cooled solution until a persistent orange color is observed.

  • Quenching: After the reaction is complete (monitored by TLC), quench the excess oxidant by adding isopropanol until the solution turns green.

  • Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude carboxylic acid. Further purification can be achieved by recrystallization.

Protocol 4: Esterification with Acyl Chlorides

This protocol describes the formation of ester derivatives from this compound.

  • Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Addition of Acyl Chloride: Cool the solution in an ice bath and add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography.

Protocol 5: Conversion to 6-(Chloromethyl)-2-methylbenzo[d]thiazole

This protocol provides a method to convert the hydroxymethyl group into a more reactive chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Reagent Addition: Add triphenylphosphine (1.2 eq.) and carbon tetrachloride (as both reagent and solvent).

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 6-(chloromethyl)-2-methylbenzo[d]thiazole.

Quantitative Data

The following tables summarize representative quantitative data for derivatives of 2-methylbenzothiazole, highlighting their potential as bioactive molecules.

Table 1: MAO-B Inhibitory Activity of 2-Methylbenzo[d]thiazole Derivatives [1]

CompoundR Group (at position 6)MAO-B IC₅₀ (µM)
4d 4-Nitrobenzyloxy0.0046
5c 3-Cyanobenzyloxy0.0056
5d 4-Cyanobenzyloxy0.0052
5e 4-Chlorobenzyloxy0.0054

Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives against Alzheimer's Disease-Related Targets

CompoundTarget EnzymeIC₅₀ (nM)
4f Acetylcholinesterase (AChE)23.4
4f Monoamine Oxidase B (MAO-B)40.3
Donepezil (Standard) Acetylcholinesterase (AChE)20.1
Selegiline (Standard) Monoamine Oxidase B (MAO-B)37.4

Table 3: Reaction Yields for the Synthesis of 2-Methylbenzo[d]thiazole Derivatives [1]

CompoundYield (%)
4a-f, 5a-g 9 - 82

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Methylbenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (2-Methylbenzo[d]thiazol-6-yl)methanol using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development due to its benzothiazole core, a scaffold found in various biologically active molecules. A reliable and accurate analytical method is crucial for determining its purity, stability, and concentration in various sample matrices. This application note describes a robust RP-HPLC method for the quantitative analysis of this compound.

Experimental Protocol

This method is designed to provide excellent separation and quantification of this compound.

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm[1]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 254 nm
Run Time 10 minutes[1]

2.2. Reagent and Sample Preparation

Proper preparation of the mobile phase and samples is critical for accurate and reproducible results.[2]

  • Mobile Phase Preparation:

    • Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 1 L of HPLC-grade water.

    • Mix acetonitrile and 0.1% formic acid in water in a 60:40 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[1]

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.[1]

  • Sample Solution Preparation:

    • Dissolve and dilute the sample containing this compound in a volumetric flask using the mobile phase to achieve an expected final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter that could damage the column.[1][2]

2.3. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]

  • Make five replicate injections of the standard solution.

  • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

Data Presentation

The following table summarizes the expected quantitative data from the analysis.

Table 2: System Suitability and Performance Data

ParameterAcceptance CriteriaExpected Result
Retention Time (RT) -Approx. 4.5 min
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 4000
RSD of Peak Area (%) ≤ 2.0%< 1.5%
Linearity (r²) r² ≥ 0.9990.9995
Range -10 - 200 µg/mL

Visualization

4.1. HPLC Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Acetonitrile:Water:Formic Acid) E System & Column Equilibration A->E B Standard Solution Preparation (100 µg/mL) F Inject Standard (5x) for System Suitability B->F C Sample Solution Preparation (Target ~100 µg/mL) D Filter Sample (0.45 µm) C->D G Inject Sample D->G E->F If baseline stable F->G If RSD < 2.0% H Data Acquisition (Chromatogram) G->H I Peak Integration & Analysis H->I J Calculate Concentration & Purity I->J

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the cytotoxic effects of benzothiazole derivatives on cancer cell lines using a cell-based assay. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1] A crucial step in the preclinical evaluation of these compounds is the in vitro assessment of their cytotoxicity against various cancer cell lines. This document outlines the protocols for determining the half-maximal inhibitory concentration (IC50) of benzothiazole derivatives through a robust and widely used cell-based method, the MTT assay. Additionally, it explores the common signaling pathways modulated by these derivatives, providing a deeper understanding of their mechanism of action.

Data Presentation: Cytotoxicity of Benzothiazole Derivatives

The following tables summarize the cytotoxic activity of various benzothiazole derivatives against a panel of human cancer cell lines. The IC50 and GI50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.

Table 1: IC50 Values of Benzothiazole Derivatives in µM

DerivativeMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HT-29 (Colon)HepG2 (Liver)
Thiophene based acetamide benzothiazole 2124.1546.46---
Morpholine based thiourea aminobenzothiazole 2226.4345.29---
Morpholine based thiourea bromobenzothiazole 2318.1038.85---
Pyridine containing pyrimidine derivative 3430.67-30.455.04-
Chlorobenzyl indole semicarbazide benzothiazole 55--0.840.024-
Naphthalimide derivative 667.91-4.0743.72-
Naphthalimide derivative 675.08-3.893.47-
Substituted diflourobenzamide containing benzothiazole 4564 ± 2 µM---64 ± 6 µM

*Percentual inhibition[2][3][4]

Table 2: GI50 and CC50 Values of Benzothiazole Derivatives in µM

DerivativeCell LineGI50 (µM)CC50 (µM)
Dichlorophenyl containing chlorobenzothiazole 51HOP-92 (Lung)0.0718-
N-(benzo[d]thiazol-2-yl)-2–(5-(1–(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide (19)CCRF-CEM (Leukemia)-12 ± 2
N-(benzo[d]thiazol-2-yl)-2–(5-(1–(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamide (20)CCRF-CEM (Leukemia)-8 ± 1

[2][3][4]

Table 3: IC50 Values of Additional Benzothiazole Derivatives in µM

DerivativeK-562 (Leukemia)KE-37 (Leukemia)A549 (Lung)
Ru(III) containing methylbenzothiazole 6016.21 ± 2.337.74 ± 2.50-
Benzimidazole based acetamide methoxybenzothiazole 61--10.67 ± 2.02 µg/mL
Acetamide ethoxybenzothiazole derivative 62--9.0 ± 1.0 µg/mL

[2][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • Benzothiazole derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-cell control (medium only).

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the benzothiazole derivative compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding in 96-well Plates treatment Incubation of Cells with Compounds (24-72h) prep_cells->treatment prep_compounds Preparation of Benzothiazole Derivative Dilutions prep_compounds->treatment add_mtt Addition of MTT Solution treatment->add_mtt incubate_mtt Incubation (2-4h) for Formazan Formation add_mtt->incubate_mtt solubilize Solubilization of Formazan Crystals incubate_mtt->solubilize read_absorbance Measurement of Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculation of IC50 Values read_absorbance->calc_ic50

Experimental workflow for the MTT cell viability assay.
Signaling Pathways

Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways, primarily by inducing apoptosis.

Mitochondrial Apoptosis Pathway

Many benzothiazole derivatives trigger the intrinsic pathway of apoptosis.[1][5] This process is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[5] This imbalance results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]

G BZT Benzothiazole Derivatives Stress Cellular Stress BZT->Stress Bax Bax (Pro-apoptotic) Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Mito Mitochondrion Bax->Mito + Bcl2->Mito - CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial (intrinsic) apoptosis pathway induced by benzothiazole derivatives.

AKT/ERK and STAT3 Signaling Pathways

In addition to inducing apoptosis, some benzothiazole derivatives have been found to inhibit pro-survival signaling pathways such as the AKT/ERK and STAT3 pathways. The AKT and ERK (a member of the MAPK family) pathways are crucial for cell proliferation, survival, and differentiation. Their inhibition can lead to cell cycle arrest and apoptosis.[6][7] The STAT3 pathway is another critical signaling cascade involved in cell growth, survival, and angiogenesis. Inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, thereby downregulating the expression of target genes involved in tumor progression.[8]

G cluster_akt_erk AKT/ERK Pathway cluster_stat3 STAT3 Pathway BZT Benzothiazole Derivatives AKT AKT BZT->AKT ERK ERK (MAPK) BZT->ERK STAT3 STAT3 BZT->STAT3 Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival ERK->Proliferation_Survival P_STAT3 p-STAT3 STAT3->P_STAT3 Nucleus Nucleus P_STAT3->Nucleus Gene_Expression Target Gene Expression (e.g., c-Myc, Mcl-1) Nucleus->Gene_Expression

Inhibition of AKT/ERK and STAT3 signaling pathways by benzothiazole derivatives.

References

Application Notes and Protocols for In Vitro Anticancer Activity Assays of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Its derivatives have garnered significant attention in oncology research due to their potent in vitro and in vivo antitumor effects against various cancer cell lines.[2][4] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[2][5][6] This document provides detailed protocols for essential in vitro assays to evaluate the anticancer activity of novel benzothiazole compounds and guidance on data presentation and interpretation.

Data Presentation: Efficacy of Benzothiazole Derivatives

The cytotoxic potential of benzothiazole compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. This metric represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various benzothiazole derivatives against a panel of human cancer cell lines, as reported in the literature.

Table 1: IC50 Values (in µM) of Selected Benzothiazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Derivative 19CCRF-CEMLeukemia12 ± 2[7]
Derivative 20CCRF-CEMLeukemia8 ± 1[7]
Thiophene based acetamide benzothiazole 21MCF-7Breast Adenocarcinoma24.15[7]
Morpholine based thiourea aminobenzothiazole 22MCF-7Breast Adenocarcinoma26.43[7]
Morpholine based thiourea bromobenzothiazole 23MCF-7Breast Adenocarcinoma18.10[7]
Thiophene based acetamide benzothiazole 21HeLaCervical Cancer46.46[7]
Morpholine based thiourea aminobenzothiazole 22HeLaCervical Cancer45.29[7]
Morpholine based thiourea bromobenzothiazole 23HeLaCervical Cancer38.85[7]
Substituted bromopyridine acetamide benzothiazole 29SKRB-3Breast Cancer0.0012[7]
Substituted bromopyridine acetamide benzothiazole 29SW620Colon Adenocarcinoma0.0043[7]
Substituted bromopyridine acetamide benzothiazole 29A549Lung Carcinoma0.044[7]
Substituted bromopyridine acetamide benzothiazole 29HepG2Hepatocellular Carcinoma0.048[7]
Pyridine containing pyrimidine derivative 34Colo205Colon Cancer5.04[7]
Pyridine containing pyrimidine derivative 34U937Histiocytic Lymphoma13.9[7]
Pyridine containing pyrimidine derivative 34MCF-7Breast Adenocarcinoma30.67[7]
Pyridine containing pyrimidine derivative 34A549Lung Carcinoma30.45[7]
Methoxybenzamide benzothiazole 41Various-1.1 - 8.8[7][8]
Chloromethylbenzamide benzothiazole 42Various-1.1 - 8.8[7][8]
Ru(III) containing methylbenzothiazole 60KE-37Leukemia7.74 ± 2.50[7]
Ru(III) containing methylbenzothiazole 60K-562Leukemia16.21 ± 2.33[7]
Derivative 61A549Lung Carcinoma10.67 ± 2.02 µg/mL[7]
Derivative 62A549Lung Carcinoma9.0 ± 1.0 µg/mL[7]
Compound 4aPANC-1Pancreatic Cancer27 ± 0.24[9]
Compound 4bPANC-1Pancreatic Cancer35 ± 0.51[9]

Table 2: IC50 Values of Benzothiazole Hydrochloride Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
BZ-IVMCF-7Breast Adenocarcinoma51.97 µg/ml[10]
BZ-IIIMCF-7Breast Adenocarcinoma77.811 µg/ml[10]
BZ-IMCF-7Breast Adenocarcinoma234.575 µg/ml[10]
BZ-IIMCF-7Breast Adenocarcinoma267.401 µg/ml[10]
Novel DerivativeHepG2Hepatocellular Carcinoma0.39[3]
Novel DerivativeA549Lung Carcinoma1.25[3]
Novel DerivativeMCF-7Breast Adenocarcinoma2.11[3]
Novel DerivativeHCT-116Colon Carcinoma3.54[3]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols serve as a general guideline and may require optimization based on the specific benzothiazole compound, cell line, and laboratory conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[3]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for another 2-4 hours.[10][11]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.[11]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole compound at its IC50 concentration for a specified time (e.g., 24 hours).[5][11]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[5][11]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[5][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), is used to stain the cellular DNA. The amount of fluorescence emitted by the stained cells is directly proportional to the amount of DNA they contain. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[12]

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the benzothiazole compound for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to obtain a histogram of cell count versus fluorescence intensity.[12] The percentages of cells in each phase of the cell cycle are then quantified using appropriate software.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the in vitro anticancer activity assessment of benzothiazole compounds.

G cluster_0 Experimental Workflow A Cancer Cell Culture B Treatment with Benzothiazole Compounds A->B C Primary Screening (e.g., MTT Assay) B->C D Determination of IC50 Values C->D E Secondary Assays for Potent Compounds D->E F Apoptosis Assay (Flow Cytometry) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Mechanism of Action Studies (e.g., Western Blot) E->H I Identification of Lead Compounds F->I G->I H->I

Caption: General workflow for in vitro cytotoxicity assessment of benzothiazole compounds.

G cluster_1 Apoptosis Signaling Pathway Benzothiazole Benzothiazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Bax Bax (Pro-apoptotic) Benzothiazole->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by benzothiazole compounds.

G cluster_2 Logical Relationship of Assays Start Start: Synthesized Benzothiazole Compound Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity IsCytotoxic Is it Cytotoxic? Cytotoxicity->IsCytotoxic Apoptosis Investigate Apoptosis (Annexin V/PI Assay) IsCytotoxic->Apoptosis Yes End End: Characterized Lead Compound IsCytotoxic->End No CellCycle Analyze Cell Cycle (PI Staining) Apoptosis->CellCycle Mechanism Elucidate Mechanism (Western Blot, etc.) CellCycle->Mechanism Mechanism->End

References

Application Notes and Protocols for Evaluating Monoamine Oxidase (MAO) Inhibition by 2-Methylbenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vitro evaluation of 2-methylbenzothiazoles as inhibitors of monoamine oxidase (MAO), a key enzyme target in the treatment of neurodegenerative diseases and psychiatric disorders.[1][2] The protocols described herein are fundamental for determining the potency (IC50) and selectivity of novel compounds for the two MAO isoforms, MAO-A and MAO-B.

Monoamine oxidases are mitochondrial enzymes that play a crucial role in the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[3][4] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.[5][6] Recent studies have highlighted benzothiazole derivatives as potent MAO inhibitors, making the following protocols essential for the characterization of new chemical entities in this class.[1][5]

Data Presentation: In Vitro MAO Inhibition by 2-Methylbenzothiazole Derivatives

The following table summarizes the in vitro inhibitory potency (IC50) of a series of synthesized 2-methylbenzo[d]thiazole derivatives against human MAO-A and MAO-B. The data indicates that these compounds are potent and selective inhibitors of human MAO-B.[5]

Compound IDSubstitution PatternMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
4d 6-(4-nitrobenzyloxy)0.2180.004647.39
5e 5-chloro0.1320.005424.44
4f 6-chloro>100<0.017>5882
5d 5-(4-nitrobenzyloxy)>1000.0052>19230
5c 5-fluoro-0.0056-

Data extracted from a study on 2-methylbenzo[d]thiazole derivatives.[5] All tested compounds in the series exhibited MAO-B IC50 values <0.017µM.

Experimental Protocols

A fluorometric method is detailed below, offering high sensitivity for the continuous measurement of MAO activity.[7] This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[8][9]

Protocol 1: In Vitro Fluorometric MAO Inhibition Assay

This protocol allows for the determination of the inhibitory potential of 2-methylbenzothiazole derivatives against MAO-A and MAO-B.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes (Supersomes™ or similar)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 2-Methylbenzothiazole test compounds

  • MAO substrate: Kynuramine dihydrobromide (for both MAO-A and MAO-B)[6][10]

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Positive controls: Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor)[6][8]

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation:

    • Dissolve the 2-methylbenzothiazole test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • In each well of a 96-well black microplate, add the following in order:

      • 50 µL of potassium phosphate buffer (for blanks) or the enzyme solution (MAO-A or MAO-B).[10]

      • 25 µL of potassium phosphate buffer (for control wells) or the test/control inhibitor solution at various concentrations.[10]

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme.[10]

  • Initiation of Reaction:

    • Prepare a working solution of Amplex® Red and HRP in the assay buffer.

    • Start the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells.[10]

    • Immediately add the Amplex® Red/HRP working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.[10]

    • Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).[9]

Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence] x 100

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]

Protocol 2: Determining the Mechanism of Inhibition (Optional)

To understand how the 2-methylbenzothiazoles inhibit MAO (e.g., competitive, non-competitive), kinetic studies can be performed.

Procedure:

  • Perform the assay with varying concentrations of both the substrate (kynuramine) and the inhibitor.[10]

  • Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mechanism of inhibition.[11]

Visualizations

MAO Signaling Pathway

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO MAO Monoamine->MAO Degradation SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release DAT Transporter (e.g., DAT, SERT) DAT->Monoamine Mitochondrion Mitochondrion Aldehyde Aldehyde + H2O2 + NH3 MAO->Aldehyde Oxidative Deamination SynapticCleft->DAT Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Signaling Signal Transduction Receptor->Signaling

Caption: Monoamine oxidase's role in neurotransmitter metabolism.

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow A 1. Compound Preparation (Serial Dilutions of 2-Methylbenzothiazoles) B 2. Assay Plate Setup (Enzyme, Buffer, Inhibitor) A->B C 3. Pre-incubation (15 min at 37°C) B->C D 4. Reaction Initiation (Add Substrate - Kynuramine) C->D E 5. Incubation & Measurement (20-30 min at 37°C, Read Fluorescence) D->E F 6. Data Analysis (% Inhibition, IC50 Determination) E->F

Caption: Step-by-step workflow for the MAO inhibition assay.

References

Synthesis of Novel Bioactive Compounds from 2-Mercaptobenzothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel compounds derived from 2-mercaptobenzothiazole (2-MBT). It includes a summary of their biological activities, experimental procedures for their synthesis and characterization, and an exploration of the key signaling pathways they modulate.

Introduction

2-Mercaptobenzothiazole (2-MBT) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] The 2-MBT scaffold can be readily functionalized at the thiol group, allowing for the creation of diverse libraries of compounds with a wide range of pharmacological properties. These derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents, often acting through the inhibition of key enzymes and modulation of critical signaling pathways.[1][2][3]

Biological Activities and Quantitative Data

Derivatives of 2-MBT have been reported to possess a multitude of biological activities. The following tables summarize the quantitative data for some of the most promising antimicrobial, anti-inflammatory, and anticancer compounds.

Antimicrobial Activity

Many 2-MBT derivatives exhibit potent activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound IDTarget OrganismMIC (µg/mL)Reference
MBT-A1 Staphylococcus aureus3.12[1]
MBT-A2 Escherichia coli25[1]
MBT-A3 Candida albicans15.6[2]
MBT-A4 Staphylococcus aureus12.5[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of selected 2-mercaptobenzothiazole derivatives against various microorganisms.

Anti-inflammatory Activity

Several 2-MBT derivatives have demonstrated significant anti-inflammatory properties, often evaluated by their ability to inhibit inflammatory mediators or enzymes like cyclooxygenase (COX).

Compound IDAssayIC50 (µM)Reference
MBT-I1 Carrageenan-induced paw edema (% inhibition)38.8 - 44.4%[2]
MBT-I2 Protein denaturation inhibition-[4]
MBT-I3 HRBC membrane stabilization-[4]

Table 2: In vitro and in vivo anti-inflammatory activity of selected 2-mercaptobenzothiazole derivatives. Note: Direct IC50 values for some anti-inflammatory assays were not available in the searched literature; instead, percentage inhibition is reported.

Anticancer Activity

The anticancer potential of 2-MBT derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of cytotoxicity.

Compound IDCell LineIC50 (µM)Reference
MBT-C1 HepG2 (Hepatocellular carcinoma)38.54 (48h)[5]
MBT-C2 HepG2 (Hepatocellular carcinoma)29.63 (48h)[5]
MBT-C3 SW480 (Colon adenocarcinoma)-[6]
MBT-C4 HeLa (Cervical cancer)-[6]

Table 3: In vitro anticancer activity (IC50) of selected 2-mercaptobenzothiazole derivatives against various human cancer cell lines.

Experimental Protocols

Detailed methodologies for the synthesis of representative 2-MBT derivatives with antimicrobial, anti-inflammatory, and anticancer activities are provided below.

Protocol 1: Synthesis of 2-(Benzylthio)-1,3-benzothiazole Derivatives (Antimicrobial)

This protocol describes the synthesis of S-substituted 2-MBT derivatives, which have shown significant antimicrobial activity.[1]

Materials:

  • 2-Mercaptobenzothiazole

  • Substituted benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 2-mercaptobenzothiazole (10 mmol) in acetone (50 mL).

  • Add potassium carbonate (15 mmol) to the solution and stir for 30 minutes at room temperature.

  • Add the appropriate substituted benzyl bromide (11 mmol) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(benzylthio)-1,3-benzothiazole derivative.

  • Characterize the final product using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Mercaptobenzothiazole-1,2,3-triazole Hybrids (Anti-inflammatory)

This protocol outlines the synthesis of bis-heterocycles containing 2-MBT and 1,2,3-triazole moieties, which have demonstrated anti-inflammatory properties.[1]

Materials:

  • 2-(Prop-2-ynylthio)benzo[d]thiazole (synthesized from 2-MBT and propargyl bromide)

  • Various organic azides

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol and water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-(prop-2-ynylthio)benzo[d]thiazole (5 mmol) and the corresponding organic azide (5 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

  • To this solution, add sodium ascorbate (0.5 mmol) followed by copper(II) sulfate pentahydrate (0.25 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the synthesized triazole derivatives by spectroscopic methods.

Protocol 3: Synthesis of 2-(Substituted acetamido)mercaptobenzothiazoles (Anticancer)

This protocol describes a two-step synthesis of novel acetamide derivatives of 2-MBT that have shown anticancer activity.

Materials:

  • 2-Mercaptobenzothiazole

  • Chloroacetyl chloride

  • Substituted anilines

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure: Step 1: Synthesis of 2-(chloroacetyl)thio-1,3-benzothiazole

  • Dissolve 2-mercaptobenzothiazole (10 mmol) in dry DCM (50 mL) and cool to 0 °C in an ice bath.

  • Add triethylamine (12 mmol) to the solution.

  • Slowly add chloroacetyl chloride (11 mmol) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product.

Step 2: Synthesis of 2-(substituted acetamido)mercaptobenzothiazoles

  • Dissolve the intermediate from Step 1 (5 mmol) in DMF (20 mL).

  • Add the desired substituted aniline (5.5 mmol) and a catalytic amount of triethylamine.

  • Heat the reaction mixture at 80 °C for 6-8 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to get the pure compound.

  • Confirm the structure of the final product using appropriate analytical techniques.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-mercaptobenzothiazole derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell growth and survival.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.

HSP90_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition Hsp90_inactive Hsp90 (Inactive) Hsp90_active Hsp90 (Active) Hsp90_inactive->Hsp90_active ATP Hsp90_active->Hsp90_inactive ADP + Pi Client_Protein_folded Folded Client Protein Hsp90_active->Client_Protein_folded Folding Proteasome Proteasome Hsp90_active->Proteasome Client_Protein_unfolded Unfolded Client Protein Client_Protein_unfolded->Hsp90_inactive Binding Client_Protein_unfolded->Proteasome Degradation Degradation Degradation MBT_Hsp90_Inhibitor 2-MBT Derivative MBT_Hsp90_Inhibitor->Hsp90_active Inhibition

Caption: Hsp90 inhibition by 2-MBT derivatives.

Modulation of JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Dysregulation of the JNK pathway is implicated in various diseases, including cancer and inflammatory disorders.

JNK_Pathway cluster_0 Inhibition Stress Stress Stimuli (e.g., Cytokines, ROS) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK AP1 c-Jun/AP-1 JNK->AP1 Cellular_Response Cellular Response (Apoptosis, Inflammation) AP1->Cellular_Response MBT_JNK_Inhibitor 2-MBT Derivative MBT_JNK_Inhibitor->JNK Inhibition

Caption: JNK signaling pathway and its inhibition.

NF-κB Signaling in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_0 Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB Release MBT_NFkB_Inhibitor 2-MBT Derivative MBT_NFkB_Inhibitor->IKK Inhibition? MBT_NFkB_Inhibitor->NFkB Inhibition?

Caption: NF-κB inflammatory signaling pathway.

Induction of Apoptosis

Many anticancer 2-MBT derivatives exert their effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_induction Induction DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase_Cascade Executioner Caspases (Caspase-3, -6, -7) Caspase9->Caspase_Cascade Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis MBT_Apoptosis_Inducer 2-MBT Derivative MBT_Apoptosis_Inducer->DNA_Damage Induction MBT_Apoptosis_Inducer->Mitochondrion Induction

Caption: Intrinsic and extrinsic apoptosis pathways.

Conclusion

The 2-mercaptobenzothiazole scaffold represents a privileged structure in medicinal chemistry, providing a foundation for the development of novel therapeutic agents with diverse biological activities. The synthetic protocols and biological data presented herein offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of more potent and selective drug candidates.

References

Application Notes and Protocols for the Use of (2-Methylbenzo[d]thiazol-6-yl)methanol in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. While direct studies on the enzyme inhibitory properties of (2-Methylbenzo[d]thiazol-6-yl)methanol are not extensively documented in publicly available literature, research on structurally similar 2-methylbenzothiazole derivatives has revealed their potential as potent enzyme inhibitors, particularly targeting monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for managing neurodegenerative diseases like Parkinson's and Alzheimer's, as well as depression.[1]

These application notes and protocols provide a comprehensive guide based on the development of related 2-methylbenzothiazole derivatives. This information serves as a foundational resource for investigating this compound and its analogues as a novel class of enzyme inhibitors.

Data Presentation: Enzyme Inhibition by 2-Methylbenzothiazole Derivatives

The following table summarizes the in vitro inhibitory activities of a series of 2-methylbenzo[d]thiazole derivatives against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDTarget EnzymeIC50 (µM)
4d MAO-A0.218[1]
MAO-B0.0046[1]
5c MAO-B0.0056[1]
5d MAO-B0.0052[1]
5e MAO-A0.132[1]
MAO-B0.0054[1]
4f MAO-A>100[1]
4b MAO-B0.017[1]
5g MAO-B0.017[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylbenzo[d]thiazole Derivatives

This protocol details a general method for synthesizing derivatives of 2-methylbenzothiazole, which can be adapted for the synthesis of analogues of this compound. The described synthesis starts from 2-methylbenzo[d]thiazol-6-ol.[1]

Materials:

  • 2-methylbenzo[d]thiazol-6-ol

  • Appropriate benzyl bromide derivatives

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve 2-methylbenzo[d]thiazol-6-ol in anhydrous DMF.

  • To this solution, add the desired benzyl bromide derivative and potassium carbonate.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, add ethanol to the mixture.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified using column chromatography on silica gel to yield the pure 2-methylbenzo[d]thiazole derivative.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method to determine the in vitro inhibitory activity of synthesized compounds against human MAO-A and MAO-B.[1]

Materials:

  • Synthesized benzothiazole derivatives

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform serial dilutions of the stock solutions to obtain a range of test concentrations.

  • In the wells of a 96-well microplate, add the respective MAO enzyme (MAO-A or MAO-B) in phosphate buffer.

  • Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the MAO substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control containing no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data using a non-linear regression model.

Visualizations

G Proposed Synthetic Pathway for this compound Derivatives cluster_start Starting Material cluster_cyclization Cyclization cluster_reduction Reduction cluster_derivatization Derivatization start 4-Amino-3-mercaptobenzoic acid cyclization Reaction with Acetic Anhydride start->cyclization intermediate 2-Methylbenzo[d]thiazole-6-carboxylic acid cyclization->intermediate reduction Reduction with LiAlH4 intermediate->reduction product This compound reduction->product derivatization Reaction with Electrophiles product->derivatization inhibitors Library of Potential Enzyme Inhibitors derivatization->inhibitors

Caption: Proposed synthesis of this compound derivatives.

G Experimental Workflow for Enzyme Inhibitor Screening synthesis Compound Synthesis & Purification stock_prep Stock Solution Preparation synthesis->stock_prep serial_dilution Serial Dilution stock_prep->serial_dilution assay_setup Enzyme & Compound Incubation serial_dilution->assay_setup reaction_init Substrate Addition assay_setup->reaction_init data_acq Fluorescence Measurement reaction_init->data_acq analysis IC50 Determination data_acq->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar

Caption: Workflow for screening and evaluation of enzyme inhibitors.

G Inhibition of Monoamine Oxidase (MAO) Signaling Pathway neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) mao_enzyme Monoamine Oxidase (MAO) neurotransmitter->mao_enzyme Metabolism synaptic_levels Increased Synaptic Neurotransmitter Levels neurotransmitter->synaptic_levels metabolites Inactive Metabolites mao_enzyme->metabolites inhibitor This compound Derivative inhibitor->mao_enzyme Inhibition inhibitor->synaptic_levels

References

Application of Benzothiazole Derivatives as Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Benzothiazole, a heterocyclic scaffold, has garnered considerable interest in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives, including potent antibacterial properties.[1][2] This document provides detailed application notes, experimental protocols, and a summary of the antibacterial efficacy of various benzothiazole derivatives, intended to guide researchers in the screening and development of new antibacterial drug candidates.

Overview of Antibacterial Activity

Benzothiazole derivatives have demonstrated significant inhibitory activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically important strains.[1][2] The versatility of the benzothiazole ring allows for structural modifications at various positions, enabling the fine-tuning of their biological activity and the exploration of structure-activity relationships (SAR).[2][3]

Mechanisms of Antibacterial Action

The antibacterial effects of benzothiazole derivatives are exerted through various mechanisms, primarily involving the inhibition of essential bacterial enzymes and processes. Understanding these mechanisms is crucial for the rational design of more potent and specific antibacterial agents.

Key bacterial targets of benzothiazole derivatives include:

  • DNA Gyrase: An essential enzyme in bacterial DNA replication and repair.[3][4]

  • Dihydroorotase: An enzyme involved in pyrimidine biosynthesis.[3][5][6]

  • Dihydropteroate Synthase (DHPS): A key enzyme in the folate biosynthesis pathway.[4][7]

  • Peptide Deformylase: An enzyme crucial for bacterial protein maturation.[3][4]

  • Uridine Diphosphate-N-acetylenolpyruvylglucosamine Reductase (MurB): An enzyme involved in the biosynthesis of the bacterial cell wall.[3][4]

  • Cell Membrane Disruption: Some derivatives can perturb the bacterial cell membrane, leading to leakage of intracellular components.[8][9]

The inhibition of these targets disrupts critical cellular functions, ultimately leading to bacterial cell death.

bacterial_targets cluster_pathways Bacterial Processes Disrupted by Benzothiazole Derivatives cluster_targets Molecular Targets DNA Replication DNA Replication Pyrimidine Biosynthesis Pyrimidine Biosynthesis Folate Biosynthesis Folate Biosynthesis Protein Synthesis Protein Synthesis Cell Wall Synthesis Cell Wall Synthesis Cell Membrane Integrity Cell Membrane Integrity DNA Gyrase DNA Gyrase DNA Gyrase->DNA Replication Dihydroorotase Dihydroorotase Dihydroorotase->Pyrimidine Biosynthesis DHPS DHPS DHPS->Folate Biosynthesis Peptide Deformylase Peptide Deformylase Peptide Deformylase->Protein Synthesis MurB MurB MurB->Cell Wall Synthesis Cell Membrane Cell Membrane Cell Membrane->Cell Membrane Integrity

Caption: Key bacterial targets and pathways inhibited by benzothiazole derivatives.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of benzothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for selected benzothiazole derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
41c Escherichia coli3.1[4]
Pseudomonas aeruginosa6.2[4]
Bacillus cereus12.5[4]
Staphylococcus aureus12.5[4]
66c Pseudomonas aeruginosa3.1 - 6.2[4]
Staphylococcus aureus3.1 - 6.2[4]
Escherichia coli3.1 - 6.2[4]
A07 Staphylococcus aureus15.6[8][9]
Escherichia coli7.81[8][9]
Salmonella typhi15.6[8][9]
Klebsiella pneumoniae3.91[8][9]
Compound 3 Staphylococcus aureus50 - 200[5]
Bacillus subtilis25 - 200[5]
Escherichia coli25 - 100[5]
Compound 4 Staphylococcus aureus50 - 200[5]
Bacillus subtilis25 - 200[5]
Escherichia coli25 - 100[5]
Compound IDBacterial StrainMIC (mM)Reference
16c Staphylococcus aureus0.025[7][10]
Streptococcus mutans0.203[10]

Experimental Protocols

This section provides detailed protocols for the synthesis of benzothiazole derivatives and the evaluation of their antibacterial activity.

General Synthesis of Benzothiazole Derivatives

A common method for synthesizing 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with various reagents such as carboxylic acids, aldehydes, or isothiocyanates. The following is a general three-step synthesis process:[11]

  • Cyclization of 2-aminobenzothiazole.

  • Formation of Schiff's bases.

  • Electrophilic substitution with benzyl chloride.

For specific synthesis protocols and characterization data, refer to the primary literature.[7][11]

Antibacterial Screening

A standardized workflow is essential for the reproducible evaluation of the antibacterial potential of newly synthesized benzothiazole derivatives.

screening_workflow cluster_synthesis Compound Preparation cluster_screening Antibacterial Evaluation cluster_moa Mechanism of Action Studies Synthesis Synthesis of Benzothiazole Derivatives Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Synthesis->Primary_Screening Test Compounds Quantitative_Assay Quantitative Assay (e.g., Broth Microdilution for MIC) Primary_Screening->Quantitative_Assay Active Compounds Bactericidal_Assay Bactericidal/Bacteriostatic Determination (e.g., MBC Assay) Quantitative_Assay->Bactericidal_Assay Enzyme_Inhibition Enzyme Inhibition Assays Quantitative_Assay->Enzyme_Inhibition Membrane_Permeability Membrane Permeability Assays Quantitative_Assay->Membrane_Permeability Molecular_Docking Molecular Docking Studies Enzyme_Inhibition->Molecular_Docking

Caption: General workflow for antimicrobial screening of benzothiazole derivatives.[12]

This qualitative assay is used to initially screen for antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent)

Protocol:

  • Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Allow the agar to solidify in a laminar flow hood.

  • Inoculate the surface of the agar plates evenly with the standardized bacterial suspension using a sterile cotton swab.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[12]

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antibacterial activity.

This quantitative assay determines the lowest concentration of a compound that inhibits bacterial growth.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Multichannel micropipette

  • Bacterial cultures (adjusted to 0.5 McFarland standard and then diluted)

  • Test compounds

  • Positive and negative controls

  • Resazurin solution (optional, as a growth indicator)

Protocol:

  • Dispense 100 µL of MHB into each well of a 96-well plate.[12]

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum and add a standardized volume to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring absorbance with a microplate reader.

This assay determines the lowest concentration of a compound that kills the bacteria.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Conclusion and Future Perspectives

Benzothiazole derivatives represent a promising class of compounds in the search for new antibacterial agents.[1][2] Their diverse mechanisms of action and the tunability of their chemical structures offer significant opportunities for the development of novel therapeutics to combat antibiotic resistance.[1] Future research should focus on optimizing the lead compounds to enhance their efficacy and pharmacokinetic properties, as well as exploring their potential against a broader range of resistant pathogens. In vivo studies are also crucial to validate the therapeutic potential of these promising compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzothiazoles.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal results in benzothiazole synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is not producing the expected benzothiazole, or the yield is very low. What are the common causes?

A1: Low or no yield in benzothiazole synthesis is a frequent issue stemming from several factors. The primary culprits often involve the quality of starting materials, suboptimal reaction conditions, or incomplete reaction progression.[1][2]

  • Inactive Catalyst or Reagents: Ensure that all catalysts and reagents are fresh and of high purity. The starting material, 2-aminothiophenol, is particularly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers, thereby reducing the amount of reactant available for the desired cyclization.[3] It is recommended to use freshly purified 2-aminothiophenol if possible.[3]

  • Incorrect Reaction Temperature: Temperature control is critical. Both excessively high and low temperatures can negatively impact the reaction rate and selectivity. High temperatures may promote side reactions like sulfonation.[1] The optimal temperature can vary significantly depending on the specific substrates and catalysts used, ranging from room temperature to reflux.[4]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. It is advisable to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[2]

  • Substrate Reactivity: The nature of the reactants, such as the specific aldehyde or carboxylic acid used, plays a significant role. Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive and result in higher yields compared to aliphatic aldehydes.[4]

Issue 2: Formation of Side Products and Impurities

Q2: My reaction mixture is showing multiple spots on TLC, and the final product is impure. What are the likely side reactions?

A2: The formation of byproducts is a common challenge in benzothiazole synthesis. These can include oxidation and polymerization of starting materials, incomplete cyclization, and dimerization.[3]

  • Oxidation and Polymerization of 2-Aminothiophenol: This is one of the most common side reactions, leading to the formation of dark, tarry byproducts and consequently lowering the yield.[3] To mitigate this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessively high temperatures.[3]

  • Incomplete Cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[3] This is often due to insufficient oxidation of the benzothiazoline intermediate. Ensure an adequate oxidant is present; in many cases, atmospheric oxygen is sufficient, but sometimes an explicit oxidizing agent like hydrogen peroxide is required.[4][5]

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[3] This can be influenced by reactant concentrations; higher concentrations can increase the likelihood of intermolecular reactions.[3]

Q3: The color of my final product is off-white or yellowish, indicating impurities. How can I improve its purity and color?

A3: Discoloration in the final product is a common sign of impurities.[1] A highly effective purification method is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.[1] Additionally, recrystallization from a suitable solvent like ethanol, sometimes with the addition of activated charcoal to remove colored impurities, can be very effective.[1][3]

Issue 3: Product Isolation and Purification Difficulties

Q4: I can see the product on the TLC plate, but I'm having trouble isolating it from the reaction mixture. What are some effective purification strategies?

A4: Challenges in product isolation can lead to a significant difference between the reaction yield and the isolated yield.[4]

  • Product Solubility: If the product is highly soluble in the reaction solvent, precipitation by adding a non-solvent (e.g., cold water or hexane) or concentrating the reaction mixture can be effective.[2][4]

  • Similar Polarity to Byproducts: When the product and impurities have similar polarities, purification by column chromatography can be challenging. In such cases, an acid-base extraction can be a powerful preliminary purification step if the product and impurities have different acidic or basic properties.[3]

  • Recrystallization: This is a common and effective method for purifying solid benzothiazole derivatives.[2] The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q: What are some "green" or environmentally friendly methods for benzothiazole synthesis?

A: Several green chemistry approaches have been developed to minimize environmental impact. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often improve yields.[3]

  • Solvent-free reactions: Conducting reactions without a solvent reduces waste and simplifies the workup process.[3][4]

  • Use of green catalysts and solvents: Water is often used as a solvent, and various eco-friendly catalysts like zeolites or ZnO nanoparticles have been employed.[4][6]

Q: Can I use carboxylic acids instead of aldehydes for the synthesis?

A: Yes, carboxylic acids can be used as starting materials in condensation reactions with 2-aminothiophenol. However, these reactions may require harsher conditions or specific catalysts and can sometimes result in lower yields compared to using their corresponding aldehydes.[4]

Q: Is the synthesis of benzothiazole derivatives hazardous?

A: Yes, the synthesis can involve hazardous materials. It is crucial to consult the Safety Data Sheets (SDS) for all reagents and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for 2-Arylbenzothiazole Synthesis

Catalyst/ReagentSolventTemperatureTimeYield RangeReference
H₂O₂/HClEthanolRoom Temp.45-60 min85-94%[7]
Nano CeO₂WaterRoom Temp.15-90 min87-98%[7]
ZnO NanoparticlesSolvent-freeRoom Temp.30 min79-91%[7]
Ag₂OMicrowave (80°C)80°C4-8 min92-98%[7]
FeCl₃/Mont. K-10Ultrasound-0.7-5 h33-95%[7]
IonogelSolvent-free80°C10-25 min84-95%[7]

Note: Yields are for a range of 2-arylbenzothiazoles and may vary for specific syntheses.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole

This protocol describes the synthesis via the condensation of 2-amino-5-methylthiophenol and benzaldehyde using an H₂O₂/HCl catalyst system.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylthiophenol (5 mmol) and benzaldehyde (5 mmol) in ethanol (20 mL).

  • Reagent Addition: To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-Methyl-2-phenyl-1,3-benzothiazole.[2]

Protocol 2: Purification by Recrystallization

This protocol is a general method for the purification of crude solid benzothiazole derivatives.[3]

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution.

  • Hot Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Starting Material Purity start->check_reagents reagent_issue Impure/Degraded Reagents check_reagents->reagent_issue optimize_conditions Optimize Reaction Conditions condition_issue Suboptimal Temp, Time, or Catalyst? optimize_conditions->condition_issue analyze_byproducts Analyze Byproducts (TLC, NMR, MS) side_reaction_issue Identified Side Reaction? analyze_byproducts->side_reaction_issue purification Refine Purification Strategy solution_purification Implement Recrystallization, Extraction, or Chromatography purification->solution_purification reagent_issue->optimize_conditions No solution_reagent Purify/Replace Reagents reagent_issue->solution_reagent Yes condition_issue->analyze_byproducts No solution_conditions Systematic Variation of Parameters condition_issue->solution_conditions Yes side_reaction_issue->purification No solution_side_reaction Modify Conditions to Minimize Side Reaction side_reaction_issue->solution_side_reaction Yes end Improved Yield and Purity solution_reagent->end solution_conditions->end solution_side_reaction->end solution_purification->end

Caption: Troubleshooting workflow for low yield and impurity issues.

Benzothiazole_Synthesis_Workflow start Starting Materials (2-Aminothiophenol + Aldehyde) reaction Condensation Reaction (Solvent, Catalyst, Temp, Time) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Neutralization) monitoring->workup Reaction Complete isolation Crude Product Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Product Analysis (NMR, MS, MP) purification->analysis final_product Pure Benzothiazole analysis->final_product

Caption: General experimental workflow for benzothiazole synthesis.

References

Technical Support Center: Synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical approach involves a two-step synthesis. The first step is the formation of the 2-methylbenzothiazole core, often through the reaction of a substituted aminothiophenol with acetic anhydride or a related reagent. The second step involves the reduction of a carbonyl group at the 6-position, such as an aldehyde or a ketone, to the desired primary alcohol.

Q2: My yield of the 2-methylbenzothiazole core is low. What are the likely causes?

Low yields in the formation of the 2-methylbenzothiazole ring can stem from several factors. The purity of the starting 2-aminothiophenol derivative is crucial, as these compounds can be susceptible to oxidation. Reaction conditions such as temperature and reaction time also play a significant role. In some cases, the choice of solvent and catalyst can dramatically impact the efficiency of the cyclization.

Q3: I am observing multiple spots on my TLC during the synthesis. What are the possible side products?

The formation of multiple products can be due to incomplete cyclization, leading to the presence of the intermediate Schiff base, or side reactions such as the oxidation of the thiol group, which can result in disulfide byproducts. Over-alkylation or side reactions involving functional groups on the starting materials can also lead to impurities.

Q4: How can I best purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for good separation. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate, with the polarity gradually increased to elute the desired product. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Purity of starting materials is low. 2. Reaction temperature is too low. 3. Inactive or insufficient catalyst. 4. Incorrect stoichiometry of reagents.1. Ensure the purity of starting materials, especially the aminothiophenol derivative. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. 3. Use a fresh batch of catalyst or increase the catalyst loading. 4. Carefully check the molar ratios of your reactants.
Formation of a Major Byproduct 1. Oxidation of the thiol group. 2. Incomplete cyclization. 3. Side reactions due to overly harsh conditions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Extend the reaction time or consider a different catalyst to promote full cyclization. 3. Reduce the reaction temperature or shorten the reaction time.
Difficulty in Product Isolation 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction. 3. Product is an oil and difficult to crystallize.1. Use a different solvent for extraction. 2. Add brine to the aqueous layer to break the emulsion. 3. Purify by column chromatography. If crystallization is desired, try different solvent systems or seed with a small crystal.
Low Yield in the Reduction Step 1. Incomplete reduction of the carbonyl group. 2. Over-reduction to an undesired product. 3. Degradation of the starting material or product.1. Increase the amount of the reducing agent and/or the reaction time. 2. Use a milder reducing agent. 3. Perform the reaction at a lower temperature.

Experimental Protocols

A plausible and efficient synthesis of this compound can be achieved in two main stages: the formation of the 2-methylbenzothiazole core followed by the reduction of a carbonyl group at the 6-position.

Step 1: Synthesis of 2-Methylbenzo[d]thiazole-6-carbaldehyde

This protocol is adapted from general procedures for the synthesis of 2-methylbenzothiazoles.

Materials:

  • 4-amino-3-mercaptobenzaldehyde

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-amino-3-mercaptobenzaldehyde (1 equivalent) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 120°C and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2: Reduction to this compound

This protocol describes a standard reduction of an aromatic aldehyde to a primary alcohol.

Materials:

  • 2-Methylbenzo[d]thiazole-6-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-Methylbenzo[d]thiazole-6-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-substituted benzothiazoles, which can serve as a reference for optimizing the synthesis of this compound.

Starting Materials Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Reference
2-Aminothiophenol, AldehydesH₂O₂/HClEthanolRoom Temp0.75-185-94Generic Protocol
2-Aminothiophenol, AldehydesL-prolineNone600.5-190-98Generic Protocol
2-Iodoaniline, CaC₂, H₂S----Moderate-GoodRecent Method
2-Methylbenzo[d]thiazol-6-ol, Benzyl bromideK₂CO₃DMFRoom Temp249-82[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Benzothiazole Formation cluster_step2 Step 2: Aldehyde Reduction start1 4-amino-3-mercaptobenzaldehyde + Acetic Anhydride reaction1 Reaction in Glacial Acetic Acid (120°C, 2-4h) start1->reaction1 workup1 Neutralization & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 2-Methylbenzo[d]thiazole-6-carbaldehyde purification1->product1 start2 2-Methylbenzo[d]thiazole-6-carbaldehyde + Sodium Borohydride product1->start2 Intermediate reaction2 Reaction in Methanol (0°C to RT, 1-2h) start2->reaction2 workup2 Quenching & Extraction reaction2->workup2 purification2 Column Chromatography (if necessary) workup2->purification2 final_product This compound purification2->final_product troubleshooting_logic start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reagents Verify Reagent Stoichiometry & Activity start->check_reagents check_purification Optimize Purification Method start->check_purification sm_impure Impure Starting Materials check_sm->sm_impure Purity <95% conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal Deviation from protocol reagents_issue Reagent Issue check_reagents->reagents_issue Expired/Incorrect amount purification_loss Loss During Purification check_purification->purification_loss Significant loss solution_sm Purify/Use Fresh Starting Materials sm_impure->solution_sm solution_conditions Adjust Temperature/ Extend Reaction Time conditions_suboptimal->solution_conditions solution_reagents Use Fresh Reagents/ Adjust Stoichiometry reagents_issue->solution_reagents solution_purification Modify Chromatography/ Recrystallization purification_loss->solution_purification

References

Technical Support Center: Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-substituted benzothiazoles, with a focus on addressing issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of 2-substituted benzothiazole is consistently low. What are the common causes?

Low yields in the synthesis of 2-substituted benzothiazoles can stem from several factors. The most common synthesis involves the condensation of 2-aminothiophenol with a carbonyl compound. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Inefficient Cyclization and Oxidation: The final steps of forming the benzothiazole ring may be inefficient.

  • Substrate Reactivity: The nature of the aldehyde, ketone, or carboxylic acid used can significantly impact the reaction rate and yield.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps like column chromatography.[1]

Q2: How can I optimize the reaction conditions to improve my yield?

Optimizing reaction conditions is crucial for maximizing the yield of 2-substituted benzothiazoles. Consider the following parameters:

  • Solvent: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] Some modern methods advocate for solvent-free conditions, which can lead to higher yields and simpler workup.[1][3]

  • Temperature: The optimal temperature can range from room temperature to reflux, depending on the specific reactants and catalyst used.[1] However, excessively high temperatures can promote side reactions.[1][4]

  • Catalyst: A wide variety of catalysts can be employed, from simple acids and bases to metal-based catalysts and reusable solid supports.[1][2][3] The choice of catalyst can significantly influence reaction time and yield.

  • Reaction Time: Monitoring the reaction progress using thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from extended reaction times.

  • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and often increase yields.[1][3]

Q3: I suspect the cyclization or oxidation step is inefficient. How can I troubleshoot this?

The conversion of the intermediate to the final benzothiazole product involves cyclization and subsequent oxidation. If this step is problematic, you may observe the accumulation of a benzothiazoline intermediate.

  • Oxidant: For many syntheses, atmospheric oxygen is a sufficient oxidant, particularly when the reaction is open to the air. In other cases, an explicit oxidizing agent is necessary. Common choices include hydrogen peroxide (H₂O₂), often used with an acid like HCl, or using DMSO as both the solvent and the oxidant.[5]

Q4: Does the choice of my starting aldehyde or carboxylic acid affect the yield?

Yes, the reactivity of the carbonyl compound is a significant factor.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones in this synthesis.

  • Aromatic vs. Aliphatic Aldehydes: Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive and often result in higher yields compared to aliphatic aldehydes.[2]

  • Carboxylic Acids: While carboxylic acids can be used, they may require harsher reaction conditions or specific catalysts and sometimes lead to lower yields than their corresponding aldehydes.

Q5: I'm having difficulty purifying my product, and I'm losing a lot of material during column chromatography. What are some alternative purification strategies?

Purification can be a major source of yield loss.[1] Here are some strategies to consider:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective purification method that minimizes loss.

  • Precipitation: If the product is insoluble in a non-solvent while the impurities are soluble, precipitation by adding a non-solvent like cold water or hexane can be an efficient purification step.

  • Acid-Base Extraction: If your 2-substituted benzothiazole has a basic nitrogen atom, you may be able to purify it by converting it to its hydrochloride salt, washing away neutral impurities, and then regenerating the free base.[4]

Data Presentation

Table 1: Comparison of Different Catalysts on the Yield of 2-Arylbenzothiazoles

CatalystSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 min85-94[1]
MoO₃ nanorodsSolvent-free8010-25 min84-95[1]
Cu(II)-nano-silicaEthanolReflux15-90 min87-98[1]
Amberlite IR120 resinMicrowave855-10 min88-95[1]
KF·Al₂O₃Solvent-freeMild-High[2]
SnP₂O₇Ethanol/Methanol-8-35 min87-95[3]

Table 2: Influence of Aldehyde Substituent on Reaction Yield

Aldehyde SubstituentYield (%)General ObservationReference
Electron-donating group (e.g., -OCH₃)55Can sometimes lead to lower yields compared to unsubstituted or electron-withdrawing groups.[1]
Unsubstituted (Benzaldehyde)89Generally provides good to excellent yields.[1]
Electron-withdrawing group (e.g., -NO₂)HighOften results in high to excellent yields.[1]
Aliphatic AldehydeLowerTypically gives lower yields compared to aromatic aldehydes.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from a method described by Guo and colleagues.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield in 2-Substituted Benzothiazole Synthesis check_reaction Check for Complete Consumption of Starting Materials (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products Observed? check_reaction->side_products Yes optimize Optimize Reaction Conditions: - Temperature - Time - Catalyst - Solvent incomplete->optimize Yes end Improved Yield optimize->end purification Review Purification Strategy: - Recrystallization - Precipitation - Acid-Base Extraction side_products->purification Yes check_cyclization Intermediate (Benzothiazoline) Accumulation? side_products->check_cyclization No purification->end add_oxidant Add/Optimize Oxidant: - Air (Oxygen) - H₂O₂ - DMSO check_cyclization->add_oxidant Yes substrate_issue Consider Substrate Reactivity: - Aromatic vs. Aliphatic Aldehyde - Electron-donating vs. -withdrawing groups check_cyclization->substrate_issue No add_oxidant->end substrate_issue->end

Caption: A troubleshooting workflow for addressing low yields in 2-substituted benzothiazole synthesis.

Reaction_Pathway cluster_reactants Reactants 2_aminothiophenol 2-Aminothiophenol intermediate1 Schiff Base/ Amide Intermediate 2_aminothiophenol->intermediate1 carbonyl Aldehyde/Ketone/ Carboxylic Acid carbonyl->intermediate1 intermediate2 Benzothiazoline Intermediate intermediate1->intermediate2 Cyclization product 2-Substituted Benzothiazole intermediate2->product Oxidation

Caption: Generalized reaction pathway for the synthesis of 2-substituted benzothiazoles.

References

Technical Support Center: Purification of (2-Methylbenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges encountered during the purification of (2-Methylbenzo[d]thiazol-6-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective purification techniques for this compound and related benzothiazole derivatives are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of impurities present in the crude product.

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: Recrystallization is generally preferred for removing small amounts of impurities from a relatively pure crude product, especially if the impurities have significantly different solubility profiles from the target compound. Column chromatography is more suitable for separating the target compound from multiple impurities, impurities with similar polarities, or when a very high degree of purity is required.

Q3: What solvents are typically used for the recrystallization of this compound?

A3: Based on literature for similar benzothiazole derivatives, a range of solvents can be effective. Common choices include ethyl acetate, ethanol, methanol, or a mixture of solvents like methanol and chloroform.[1][2] The ideal solvent system should dissolve the compound at an elevated temperature but result in poor solubility at lower temperatures, allowing for crystallization upon cooling.

Q4: What are the recommended stationary and mobile phases for column chromatography of this compound?

A4: For column chromatography of benzothiazole derivatives, silica gel is the most common stationary phase.[3][4][5] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is optimized to achieve good separation.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound does not dissolve Insufficient solvent volume or inappropriate solvent.1. Gradually add more solvent while heating and stirring.2. If the compound still does not dissolve, select a more polar solvent.
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Add a small amount of a solvent in which the compound is less soluble to the hot solution.2. Try a lower boiling point solvent.3. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling The solution is not saturated, or the cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration.2. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.3. Add a seed crystal of the pure compound.
Low recovery of pure product The compound has some solubility in the cold solvent, or too much solvent was used.1. Minimize the amount of hot solvent used to dissolve the crude product.2. Cool the solution thoroughly in an ice bath before filtration.3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of spots on TLC Inappropriate mobile phase.1. Adjust the polarity of the eluent. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity.2. Try a different solvent system.
Compound elutes too quickly The mobile phase is too polar.1. Decrease the proportion of the polar solvent in your eluent system.
Compound does not elute from the column The mobile phase is not polar enough.1. Gradually increase the polarity of the eluent system.
Cracked or channeled column bed Improper packing of the silica gel.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Streaking of bands The compound is not fully soluble in the mobile phase, or the column is overloaded.1. Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading.2. Reduce the amount of crude product loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a mixture of petroleum ether and ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully apply it to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table of Exemplary Column Chromatography Conditions for Benzothiazole Derivatives: [3][4][5]

Stationary Phase Mobile Phase (Eluent) Ratio (v/v)
Silica GelDichloromethane:Methanol:NH4OH25:1:0.1
Silica GelDichloromethane:Methanol:NH4OH10:1:0.1
Silica GelEthyl Acetate:Petroleum Ether1:7
Silica GelDichloromethane:Methanol100:1
Silica GelEthyl Acetate:Hexane5-9%

Purification Workflow

PurificationWorkflow start Crude this compound purity_check Assess Purity & Impurity Profile (TLC/HPLC) start->purity_check high_purity High Purity? purity_check->high_purity Relatively High Purity complex_mixture Complex Mixture? purity_check->complex_mixture Low Purity recrystallization Recrystallization analyze_purity Analyze Purity (HPLC, NMR) recrystallization->analyze_purity column_chrom Column Chromatography column_chrom->analyze_purity high_purity->recrystallization Yes high_purity->complex_mixture No complex_mixture->recrystallization No complex_mixture->column_chrom Yes final_product Pure Product analyze_purity->final_product Purity > 95% troubleshoot Troubleshoot Purification analyze_purity->troubleshoot Purity < 95% troubleshoot->recrystallization Re-Recrystallize troubleshoot->column_chrom Re-Purify by Column

References

Side product formation in the synthesis of 2-phenylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-phenylbenzothiazole, with a focus on minimizing side product formation.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common problems leading to low yields and the formation of impurities during the synthesis of 2-phenylbenzothiazole.

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Degradation of 2-aminothiophenol: This starting material is prone to oxidation.1a. Use freshly purified 2-aminothiophenol for the reaction. 1b. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1]
2. Suboptimal reaction temperature: Temperature can significantly affect the reaction rate.2a. Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). 2b. If using a known procedure, ensure the temperature is accurately controlled.
3. Inactive catalyst: The catalyst may be poisoned or not suitable for the specific reaction conditions.3a. Use a fresh batch of catalyst. 3b. Consider screening different catalysts (e.g., acid, base, or metal-based catalysts).
Formation of a Dark, Tarry Substance 1. Oxidation and polymerization of 2-aminothiophenol: Exposure to air and high temperatures can lead to the formation of polymeric disulfide byproducts.[1]1a. Purify the 2-aminothiophenol immediately before use. 1b. Maintain an inert atmosphere throughout the reaction. 1c. Avoid excessive heating. A lower temperature for a longer duration may be beneficial.[1]
Presence of a Major Side Product with a Higher Molecular Weight 1. Dimerization: Intermolecular reactions can lead to the formation of dimeric byproducts.[1]1a. Lower the concentration of the reactants to favor intramolecular cyclization over intermolecular reactions. 1b. Optimize the reaction temperature and catalyst to improve selectivity.
Incomplete conversion of starting materials 1. Insufficient reaction time: The reaction may not have reached completion.1a. Monitor the reaction progress using TLC until the starting materials are consumed. 1b. If the reaction stalls, consider a moderate increase in temperature or the addition of more catalyst.
2. Formation of a stable intermediate: The benzothiazoline intermediate may not be fully oxidized to the final product.2a. Ensure a suitable oxidizing agent is present if the reaction conditions are not inherently oxidative. Air can sometimes serve as a mild oxidant.[1] 2b. Increase the reaction time or temperature to promote aromatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde?

A1: The most frequently encountered side products are:

  • 2,2'-Diaminodiphenyl disulfide: This results from the oxidative dimerization of the starting material, 2-aminothiophenol. Its formation is favored by the presence of oxygen.

  • 2-Phenylbenzothiazoline: This is the intermediate formed from the initial condensation and cyclization, which may not be fully oxidized to the aromatic 2-phenylbenzothiazole.

  • Polymeric materials: These are often dark and tarry substances resulting from the extensive oxidation and polymerization of 2-aminothiophenol, especially at elevated temperatures.[1]

Q2: How can I minimize the oxidation of 2-aminothiophenol?

A2: To minimize the oxidation of 2-aminothiophenol, you should:

  • Use freshly distilled or purified 2-aminothiophenol.

  • Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]

  • Avoid unnecessarily high reaction temperatures, which can accelerate oxidation.

Q3: What is the role of the catalyst in this synthesis, and how do I choose the right one?

A3: The catalyst in this synthesis, typically an acid or a metal complex, facilitates the condensation of the amino group with the aldehyde and promotes the subsequent cyclization. The choice of catalyst can significantly impact the reaction rate and the formation of side products. While strong acids can be effective, they may also promote side reactions. Milder, heterogeneous catalysts are often a good alternative as they can be easily removed from the reaction mixture.

Q4: My reaction has gone to completion, but I am having trouble purifying the 2-phenylbenzothiazole. What are the best purification methods?

A4: The most common methods for purifying 2-phenylbenzothiazole are:

  • Recrystallization: This is often the most effective method. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexane.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography using a non-polar eluent system (e.g., petroleum ether and ethyl acetate) is recommended.

Q5: Can I monitor the progress of the reaction to better control side product formation?

A5: Yes, Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can track the consumption of reactants and the formation of the product and any major side products. This allows you to stop the reaction at the optimal time to maximize the yield of the desired product and minimize byproduct formation.

Data Presentation

The yield of 2-phenylbenzothiazole is highly dependent on the reaction conditions. Below is a summary of reported yields from various synthetic protocols.

Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield of 2-Phenylbenzothiazole (%) Reference
2-Aminothiophenol, BenzaldehydeH₂O₂/HClEthanolRoom Temp194[2]
2-Aminothiophenol, BenzaldehydeL-ProlineSolvent-free (Microwave)-0.2599[3]
2,2'-Diaminodiphenyl disulfide, BenzaldehydeCuCl₂Solvent-free (Ball mill)Room Temp1.590[4]
2-Aminothiophenol, BenzaldehydeAlkyl carbonic acid (from CO₂)Methanol60687[5][6]
2-Aminothiophenol, Benzaldehydeo-BenzenedisulfonimideNeat800.595[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzothiazole using Hydrogen Peroxide and Hydrochloric Acid [2]

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol.

  • To this solution, add 30% hydrogen peroxide (6 mmol) followed by the dropwise addition of 37% hydrochloric acid (3 mmol) while stirring at room temperature.

  • Continue to stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction's progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.

Protocol 2: Solvent-Free Synthesis of 2-Phenylbenzothiazole using L-Proline and Microwave Irradiation [3]

  • In a microwave-safe vessel, mix 2-aminothiophenol (1 mmol), benzaldehyde (1 mmol), and L-proline (10 mol%).

  • Irradiate the mixture in a microwave reactor at a suitable power level for 15 minutes.

  • After cooling, add ethyl acetate to the reaction mixture and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Product Formation 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-Aminothiophenol->Schiff_Base Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base Benzothiazoline 2-Phenylbenzothiazoline (Intermediate) Schiff_Base->Benzothiazoline Intramolecular Cyclization 2-Phenylbenzothiazole 2-Phenylbenzothiazole (Product) Benzothiazoline->2-Phenylbenzothiazole Oxidation Oxidized_Dimer 2,2'-Diaminodiphenyl disulfide (Side Product) Polymer Polymeric Byproducts (Side Product) Oxidized_Dimer->Polymer Further Oxidation 2-Aminothiophenol_side 2-Aminothiophenol 2-Aminothiophenol_side->Oxidized_Dimer Oxidation (Dimerization) Experimental_Workflow Start Start Reactants Combine 2-Aminothiophenol, Benzaldehyde, Catalyst, and Solvent Start->Reactants Reaction Heat/Stir under Inert Atmosphere Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench Reaction and Extract Product Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Characterization Analyze Product Purity (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End Troubleshooting_Logic Problem Low Yield or High Impurity Check_Starting_Materials Purity of Starting Materials? Problem->Check_Starting_Materials Check_Reaction_Conditions Reaction Conditions Optimal? Check_Starting_Materials->Check_Reaction_Conditions Yes Purify_Reagents Purify 2-aminothiophenol Check_Starting_Materials->Purify_Reagents No Check_Workup Workup and Purification Efficient? Check_Reaction_Conditions->Check_Workup Yes Optimize_Conditions Optimize Temperature, Catalyst, Solvent, and Atmosphere Check_Reaction_Conditions->Optimize_Conditions No Optimize_Purification Optimize Recrystallization Solvent or Chromatography Eluent Check_Workup->Optimize_Purification No Successful_Synthesis Successful Synthesis Check_Workup->Successful_Synthesis Yes

References

Technical Support Center: Recrystallization of Benzothiazole Derivatives from Ethanol and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the purification of benzothiazole derivatives. It provides detailed troubleshooting advice and answers to frequently asked questions regarding recrystallization from ethanol and methanol.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of benzothiazole derivatives using ethanol and methanol, offering potential causes and solutions in a question-and-answer format.

Q1: My benzothiazole derivative will not dissolve in the hot ethanol or methanol.

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: While ethanol and methanol are common solvents for benzothiazole derivatives, the specific solubility can vary greatly depending on the other functional groups present on the benzothiazole core.[1][2] It's possible the chosen solvent does not have enough solvating power, even at elevated temperatures.[2]

    • Solution: Perform small-scale solubility tests with other common recrystallization solvents such as isopropanol, acetone, or ethyl acetate to find a more suitable option.[2]

  • Insufficient Solvent: You may not be using enough solvent to dissolve the compound.

    • Solution: Add small increments of the hot solvent to your crude material until it fully dissolves.[2] Be mindful that using an excessive amount of solvent can lead to poor recovery of your product.[2][3]

Q2: After dissolving the compound and cooling the solution, no crystals are forming.

A2: This is a common issue that can be caused by several factors.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point, but crystallization has not yet initiated.[3]

    • Solution 1: Induce Crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The small scratches on the glass can provide a nucleation site for crystal growth.[3][4]

    • Solution 2: Seed Crystals. If you have a small amount of the pure, solid compound, add a "seed crystal" to the solution. This will act as a template for further crystallization.[3][4]

  • Too Much Solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[5][6]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow the solution to cool again.[4][5]

  • High Concentration of Impurities: A high level of impurities can sometimes inhibit crystallization.[4][6]

    • Solution: If the product "oils out" (forms a liquid layer instead of crystals), it may be due to a high impurity level or the melting point of the solid being lower than the solution's temperature.[5][6] In this case, it may be necessary to purify the compound by another method, such as column chromatography, before attempting recrystallization again.[5][7]

Q3: The recrystallized product is still colored.

A3: Colored impurities can sometimes co-crystallize with the desired product.

  • Solution: Add a small amount of activated charcoal to the hot solution before the filtration step.[2][4][8] The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.[2] After adding the charcoal, you will need to perform a hot gravity filtration to remove it before allowing the solution to cool.[2]

Q4: The recovery of my purified benzothiazole derivative is very low.

A4: A low yield can result from several factors during the recrystallization process.

  • Too Much Solvent: As mentioned previously, using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[3][6][9]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[2]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing my specific benzothiazole derivative?

A1: The ideal solvent depends on the specific structure of your derivative. Benzothiazole itself is soluble in organic solvents like ethanol and methanol.[1][10] For derivatives, ethanol is a commonly used and often effective solvent.[2][7][8] However, the best approach is to perform small-scale solubility tests with a few candidate solvents (e.g., ethanol, methanol, ethanol/water mixtures, isopropanol, acetone, ethyl acetate) to determine the optimal one for your sample.[2][4] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2][9]

Q2: How do I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product.[2][3][8] Start by adding a small volume of solvent to your solid and heating the mixture to the solvent's boiling point.[2] Continue adding small portions of hot solvent until all of the solid has just dissolved.[2]

Q3: Can I use a mixture of ethanol and water for recrystallization?

A3: Yes, a mixed solvent system like ethanol/water can be very effective, especially if your compound is too soluble in pure ethanol at room temperature.[4] The general strategy is to dissolve the compound in the minimum amount of hot ethanol (the "good" solvent in which the compound is soluble) and then add hot water (the "bad" solvent in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and allow the clear solution to cool slowly.[4]

Q4: Is a hot filtration step always necessary?

A4: A hot filtration step is only necessary if there are insoluble impurities (e.g., dust, sand, or byproducts that are insoluble in the hot solvent) or if you have used activated charcoal to decolorize the solution.[2][8] If the hot solution is clear, you can skip this step.[2]

Q5: How can I improve the purity of my recrystallized product?

A5: To maximize purity, ensure that the solution cools slowly and undisturbed. Rapid cooling can trap impurities within the crystal lattice.[6] After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[2] If the product is still impure, a second recrystallization may be necessary.

Data Presentation

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Notes
Methanol64.7A polar protic solvent. Can be used alone or in mixed solvent systems.
Ethanol78.4A commonly used and effective polar protic solvent for many benzothiazole derivatives.[2][7][8]
Water100Often used as an anti-solvent with ethanol or methanol for compounds that are highly soluble in alcohols.[4]

Table 2: Troubleshooting Summary for Low Yield

Potential CauseRecommended Action
Too much solvent usedEvaporate some of the solvent and re-cool.[4][5]
Premature crystallization during filtrationPre-heat the filtration apparatus.
Washing with warm solventWash crystals with a minimal amount of ice-cold solvent.[2][3]
Compound is too soluble in the cold solventCool the solution in an ice bath to maximize precipitation.[4][8] Consider a different solvent or solvent system.[7]

Experimental Protocols

General Protocol for Recrystallization of a Benzothiazole Derivative from a Single Solvent (e.g., Ethanol) [2][8]

  • Dissolution: Place the crude benzothiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on, or by transferring them to a watch glass to air dry. A vacuum oven can also be used for more efficient drying.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization & Collection start Start with Crude Benzothiazole Derivative dissolve Dissolve in Minimum Amount of Hot Solvent (Ethanol/Methanol) start->dissolve decolorize Optional: Add Activated Charcoal dissolve->decolorize hot_filter Optional: Hot Filtration dissolve->hot_filter If insoluble impurities exist decolorize->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end_node Pure Benzothiazole Derivative Crystals dry->end_node Troubleshooting_Recrystallization start Recrystallization Issue no_dissolve Compound Doesn't Dissolve start->no_dissolve no_crystals No Crystals Form on Cooling start->no_crystals low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product sol_no_dissolve1 Add more hot solvent no_dissolve->sol_no_dissolve1 Cause: Insufficient solvent sol_no_dissolve2 Try a different solvent no_dissolve->sol_no_dissolve2 Cause: Poor solvent choice sol_no_crystals1 Scratch flask / Add seed crystal no_crystals->sol_no_crystals1 Cause: Supersaturation sol_no_crystals2 Reduce solvent volume (evaporate) no_crystals->sol_no_crystals2 Cause: Too much solvent sol_no_crystals3 Consider chromatography for high impurity no_crystals->sol_no_crystals3 Cause: High impurity level sol_low_yield1 Use minimum hot solvent low_yield->sol_low_yield1 Cause: Product loss to mother liquor sol_low_yield2 Wash with ice-cold solvent low_yield->sol_low_yield2 Cause: Redissolving during washing sol_low_yield3 Ensure slow cooling low_yield->sol_low_yield3 Cause: Premature crystallization sol_colored Use activated charcoal and perform hot filtration colored_product->sol_colored Cause: Colored impurities

References

Catalyst selection for the synthesis of 2-substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-substituted benzothiazoles. The following frequently asked questions (FAQs) and troubleshooting guides provide insights into catalyst selection, reaction optimization, and byproduct minimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-substituted benzothiazoles?

The most prevalent synthetic route involves the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, carboxylic acids, or acyl chlorides.[1][2] Another approach is the intramolecular cyclization of thiobenzanilides.[3]

Q2: How do I select an appropriate catalyst for my reaction?

Catalyst selection depends on the specific substrates, desired reaction conditions (e.g., temperature, solvent), and environmental considerations. A wide range of catalysts has been successfully employed, including:

  • Acid catalysts: H₂O₂/HCl is a highly efficient system for reactions at room temperature.[4][5]

  • Metal catalysts: Transition metals like Ruthenium (RuCl₃), Palladium (Pd/C), and various copper catalysts are effective.[4][6][7] Copper catalysts are often favored due to their low cost.[6]

  • Ionic Liquids: Phosphonium-based acidic ionic liquids can serve as both catalyst and solvent, offering good yields at elevated temperatures.[4]

  • Nanocatalysts: Magnetic nanoparticle-supported catalysts offer high efficiency and easy recovery.[4]

  • Green Catalysts: Recent advancements focus on environmentally friendly options like iodine, urea nitrate, and even catalyst-free systems under specific conditions.[1][8][9]

Q3: What are the key reaction parameters to optimize for better yields?

Optimizing the following parameters is crucial for achieving high yields:

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, some reactions benefit from solvent-free conditions or the use of green solvents like water.[5][7][8]

  • Temperature: Reaction temperatures can range from room temperature to 140°C, depending on the catalyst and substrates.[4] Microwave-assisted synthesis can often reduce reaction times and increase yields.[5][8]

  • Reactant Purity: The purity of starting materials, especially 2-aminothiophenol which is prone to oxidation, is critical.[8] Using freshly purified 2-aminothiophenol is recommended.[8]

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause: Inadequate reaction conditions.

  • Solution:

    • Catalyst Screening: If a particular catalyst is not effective, consider screening other types based on the substrate's electronic properties (electron-donating or electron-withdrawing groups).[4]

    • Solvent and Temperature Optimization: Systematically vary the solvent and temperature to find the optimal conditions for your specific reactants.[8] Some reactions show improved yields under solvent-free or microwave-assisted conditions.[5][8]

  • Possible Cause: Poor quality of starting materials.

  • Solution:

    • Purify 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, which can inhibit the reaction.[8] Ensure its purity before use.

    • Check Aldehyde/Ketone Purity: Impurities in the carbonyl compound, such as corresponding carboxylic acids, can lead to side reactions.[8]

  • Possible Cause: Incomplete reaction.

  • Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[5]

Catalyst Performance Data

The following tables summarize the performance of various catalysts for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

Table 1: Comparison of Different Catalytic Systems

Catalyst SystemTemperature (°C)Reaction TimeYield (%)Reference
H₂O₂/HClRoom Temp45-60 min85-94[4]
RuCl₃ in [bmim]PF₆Not specified0.5-6 h43-88[4]
Phosphonium acidic IL12025-90 min75-92[4]
MNPs-phenanthroline-PdNot specifiedNot specifiedHigh (recyclable)[4]
Ag₂O (Microwave)804-8 min92-98[4]
Amberlite IR120 resin (Microwave)855-10 min88-95[4]
Urea NitrateRoom Temp5-15 minHigh[8]

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles using Urea Nitrate:

This protocol is adapted from a reported solvent-free method.[8]

  • In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).

  • Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.

Visual Guides

Diagram 1: General Workflow for Benzothiazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminothiophenol 2-Aminothiophenol Catalyst + Solvent Catalyst + Solvent 2-Aminothiophenol->Catalyst + Solvent Add Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Catalyst + Solvent Add Heating/Stirring Heating/Stirring Catalyst + Solvent->Heating/Stirring Quenching Quenching Heating/Stirring->Quenching Extraction Extraction Quenching->Extraction Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Extraction->Purification (Recrystallization/Chromatography) 2-Substituted Benzothiazole 2-Substituted Benzothiazole Purification (Recrystallization/Chromatography)->2-Substituted Benzothiazole

Caption: A generalized experimental workflow for the synthesis of 2-substituted benzothiazoles.

Diagram 2: Troubleshooting Low Yields

G start Low or No Product Yield check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) start->check_conditions check_purity Assess Starting Material Quality (2-Aminothiophenol, Aldehyde) start->check_purity check_oxidation Verify Complete Oxidation of Benzothiazoline Intermediate start->check_oxidation optimize Optimize Conditions: - Screen Solvents - Adjust Temperature - Select Appropriate Catalyst check_conditions->optimize purify Purify Starting Materials: - Distill 2-Aminothiophenol - Purify Aldehyde check_purity->purify drive_oxidation Drive Oxidation to Completion: - Increase Oxidant - Prolong Reaction Time check_oxidation->drive_oxidation success Improved Yield optimize->success purify->success drive_oxidation->success

Caption: A troubleshooting guide for addressing low product yields in benzothiazole synthesis.[8]

Diagram 3: Catalyst Selection Logic

G start Catalyst Selection green_pref Green Chemistry Emphasis? start->green_pref mild_conditions Mild Conditions Required? green_pref->mild_conditions Yes conventional_catalysts Consider: - Transition Metals (Cu, Pd, Ru) - Ionic Liquids green_pref->conventional_catalysts No green_catalysts Consider: - Iodine - Urea Nitrate - Catalyst-Free Options mild_conditions->green_catalysts Yes mild_catalysts Consider: - H₂O₂/HCl - Room Temp Systems mild_conditions->mild_catalysts No recyclability Catalyst Recyclability Important? recyclable_catalysts Consider: - Nanocatalysts - Solid-Supported Catalysts recyclability->recyclable_catalysts Yes recyclability->conventional_catalysts No green_catalysts->recyclability mild_catalysts->recyclability

Caption: A decision-making flowchart for selecting a suitable catalyst.

References

Overcoming challenges in the cyclization of benzothiazole rings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzothiazole Ring Cyclization

Welcome to the technical support center for benzothiazole ring cyclization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of Benzothiazole Product

Q1: My benzothiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in benzothiazole synthesis are a frequent challenge and can stem from several factors, including incomplete reactions, competing side reactions, and suboptimal reaction conditions. Key areas to investigate include:

  • Incomplete Cyclization: The reaction may not have proceeded to completion, leaving unreacted starting materials.

  • Side Reactions: Undesired side reactions can consume starting materials and generate impurities. Common side reactions include oxidation and polymerization of 2-aminothiophenol, as well as dimerization of intermediates.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst are all critical for reaction efficiency.[2][3]

  • Inefficient Oxidation: The final step often involves the oxidation of a benzothiazoline intermediate to the aromatic benzothiazole. If this step is inefficient, the reaction can stall.[1][3]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Gradually increase the reaction time or adjust the temperature to find the optimal conditions. Be cautious, as excessively high temperatures can promote side reactions.[2]

  • Evaluate Your Solvent and Catalyst: The choice of solvent (e.g., ethanol, DMSO, or solvent-free conditions) and catalyst can significantly impact yield.[3] Some modern approaches utilize green catalysts or microwave irradiation to improve yields and reduce reaction times.[3][4][5]

  • Ensure Efficient Oxidation: For syntheses relying on oxidation of a benzothiazoline intermediate, ensure an adequate oxidant is present. While atmospheric oxygen can be sufficient in some cases, others may require an explicit oxidizing agent like hydrogen peroxide (H₂O₂) in combination with an acid.[1][3]

  • Consider Substrate Reactivity: The nature of your starting materials, particularly aldehydes or carboxylic acids, plays a significant role. Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive.[3]

Issue 2: Formation of Side Products and Impurities

Q2: I'm observing significant byproduct formation in my reaction mixture. How can I identify and minimize these impurities?

A2: The formation of byproducts is a common hurdle. The most prevalent side reactions include:

  • Oxidation and Polymerization of 2-Aminothiophenol: This starting material is susceptible to oxidation, leading to the formation of dark, tarry byproducts and disulfide-linked dimers and polymers.[1]

  • Incomplete Cyclization: This results in the presence of benzothiazoline intermediates in your final product mixture.[1]

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[1]

Troubleshooting and Minimization Strategies:

  • Use Freshly Purified 2-Aminothiophenol: To avoid byproducts from oxidized starting material, it is best to use freshly purified 2-aminothiophenol.[1]

  • Work Under an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can minimize the oxidation of sensitive reagents.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures which can promote unwanted side reactions.[1]

  • Optimize Reactant Concentrations: Higher concentrations can sometimes favor intermolecular side reactions like dimerization. Consider adjusting the concentration of your reactants.[1]

Issue 3: Difficulty in Product Purification

Q3: My final product is difficult to purify. What are the most effective purification strategies for benzothiazole derivatives?

A3: Purification can be challenging due to the similar polarities of the desired product and any unreacted starting materials or byproducts.[1]

Recommended Purification Techniques:

  • Recrystallization: This is a powerful technique for purifying solid products. A solvent screen should be performed to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble. Ethanol is a commonly used solvent for recrystallizing benzothiazole derivatives.[1][6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a common and effective method.[1]

  • Acid-Base Extraction: If your product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different catalytic systems and conditions on the yield of 2-substituted benzothiazoles synthesized from 2-aminothiophenol and aldehydes.

Catalyst SystemSolventTemperatureTimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 min85-94[4][5]
Nano CeO₂WaterRoom Temp0.7-5 h33-95[4]
ZnO NPsSolvent-freeRoom Temp30 min79-91[4]
Molecular Sieves / PCCDichloromethaneNot specifiedNot specifiedGood to Excellent[7]
Air/DMSODMSONot specifiedNot specifiedGood to Excellent[8][9]
Microwave IrradiationSolvent-free80 °C15 min59-92[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol describes a general method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes at room temperature.[3][4][5][6]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[3]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[3][6]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[3]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[3][6]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[3][6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

Visualizations

Troubleshooting Logic for Low Benzothiazole Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Yes Complete Reaction Complete Check_Completion->Complete No Optimize_Time_Temp Optimize Time & Temperature Incomplete->Optimize_Time_Temp Check_Side_Products Analyze for Side Products (TLC, NMR) Complete->Check_Side_Products End Improved Yield Optimize_Time_Temp->End Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Yes No_Side_Products Clean Reaction Check_Side_Products->No_Side_Products No Troubleshoot_Side_Rxns Troubleshoot Side Reactions (e.g., Inert Atmosphere, Purer Reagents) Side_Products_Present->Troubleshoot_Side_Rxns Check_Oxidation Evaluate Oxidation Step No_Side_Products->Check_Oxidation Troubleshoot_Side_Rxns->End Inefficient_Oxidation Inefficient Oxidation Check_Oxidation->Inefficient_Oxidation Yes Efficient_Oxidation Oxidation Appears Efficient Check_Oxidation->Efficient_Oxidation No Add_Oxidant Add/Change Oxidizing Agent Inefficient_Oxidation->Add_Oxidant Review_Catalyst_Solvent Review Catalyst & Solvent Choice Efficient_Oxidation->Review_Catalyst_Solvent Add_Oxidant->End Review_Catalyst_Solvent->End

Caption: Troubleshooting workflow for addressing low yields in benzothiazole synthesis.

General Experimental Workflow for Benzothiazole Synthesis

Benzothiazole_Synthesis_Workflow Start Start: Reagent Preparation Dissolve_Reactants Dissolve 2-Aminothiophenol & Aldehyde in Solvent Start->Dissolve_Reactants Add_Catalyst_Oxidant Add Catalyst/Oxidant (e.g., H2O2/HCl) Dissolve_Reactants->Add_Catalyst_Oxidant Reaction Stir at Controlled Temperature Add_Catalyst_Oxidant->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Workup Reaction Work-up (e.g., Quench with Water) Monitor->Workup Reaction Complete Isolate Isolate Crude Product (Filtration) Workup->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize End End: Pure Benzothiazole Characterize->End

Caption: A generalized experimental workflow for the synthesis of benzothiazoles.

References

Technical Support Center: Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-methyl-2-phenyl-1,3-benzothiazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 6-methyl-2-phenyl-1,3-benzothiazole in a question-and-answer format.

Question 1: I am experiencing low or no product yield. What are the potential causes and how can I resolve this?

Answer: Low or no product yield can stem from several factors, ranging from the quality of the reactants to the reaction conditions. A systematic approach to troubleshooting is recommended.[1]

  • Impure Starting Materials: The starting material, 4-methyl-2-aminothiophenol, is particularly susceptible to oxidation.[2]

    • Solution: Use freshly purified 4-methyl-2-aminothiophenol or ensure it has been stored under an inert atmosphere.[1][2] It is also important to check the purity of the benzaldehyde.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC).[2][3] If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.[2]

  • Product Degradation: Prolonged heating at high temperatures can lead to the degradation of the desired product.[2]

    • Solution: Avoid excessive heating. Once TLC indicates the reaction is complete, proceed with the work-up and purification steps promptly.[2]

  • Atmosphere: The thiol group in 4-methyl-2-aminothiophenol can be oxidized by atmospheric oxygen, leading to the formation of disulfide byproducts.[1]

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1][2]

Question 2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are these impurities and how can I minimize their formation?

Answer: The formation of multiple spots on a TLC plate suggests the presence of side products or unreacted starting materials.

  • Side Reactions: The most common side reactions include the oxidation of the thiol group to form a disulfide byproduct, or self-condensation of the 4-methyl-2-aminothiophenol.[2]

    • Solution: As mentioned previously, running the reaction under an inert atmosphere is crucial to prevent oxidation.[1][2] Careful purification by column chromatography after the reaction is essential to separate the desired product from any byproducts formed.[2]

  • Incomplete Cyclization: An intermediate Schiff base may form but not fully cyclize to the final benzothiazole product.[2] The likely intermediate is 6-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole (the benzothiazoline intermediate).[1]

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. In some cases, the use of a mild oxidizing agent can facilitate the final aromatization step.[1][2] Extending the reaction time or slightly increasing the temperature can also promote complete conversion.[1]

Question 3: I am having difficulty purifying the final product. What purification strategies can I employ?

Answer: Purification challenges often arise due to the physical properties of the product or the presence of impurities with similar polarities.

  • Similar Polarity of Product and Impurities: This can make separation by column chromatography difficult.

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can significantly improve separation.[2]

  • Oily Product: The product may isolate as an oil, making it difficult to handle and crystallize.[3]

    • Solution: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.[2] Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be attempted to obtain a solid product.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis of 6-methyl-2-phenyl-1,3-benzothiazole from 4-methyl-2-aminothiophenol and benzaldehyde generally proceeds through three main steps:

  • Schiff Base Formation: The amino group of the aminothiophenol attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form an imine (Schiff base).[1]

  • Cyclization: An intramolecular nucleophilic attack by the thiol group on the imine carbon forms the 2,3-dihydro-1,3-benzothiazole (benzothiazoline) ring.[1]

  • Oxidation: The benzothiazoline intermediate is then oxidized to the final aromatic 6-methyl-2-phenyl-1,3-benzothiazole. This oxidation can occur spontaneously with air or be promoted by an added oxidant.[1]

Q2: What is the role of DMSO in the reaction?

A2: Dimethyl sulfoxide (DMSO) serves as a polar aprotic solvent that can dissolve the reactants. In some procedures, it may also act as an oxidant to facilitate the final aromatization step.[4]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[3]

Q4: What are some alternative, greener synthesis methods?

A4: Several more environmentally friendly methods have been developed, including:

  • Using water as a solvent.[1]

  • Employing catalysts like L-proline or H₂O₂/HCl.[2][5]

  • Solvent-free reactions utilizing microwave irradiation.[1]

Q5: What safety precautions should be taken when handling the reagents?

A5: 4-methyl-2-aminothiophenol is toxic and has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] DMSO can increase the absorption of chemicals through the skin, so direct contact should be avoided.[2] Always consult the Safety Data Sheets (SDS) for all chemicals before beginning any experiment.

Data Presentation

The following table summarizes various reaction conditions for the synthesis of 2-arylbenzothiazoles, providing a comparative overview of different methodologies.

EntryAldehydeCatalyst/OxidantSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNoneDMSO120585
24-ChlorobenzaldehydeH₂O₂/HClEthanolRoom Temp.192
3BenzaldehydeL-ProlineSolvent-free (MW)-0.2595
4BenzaldehydeIodineDMF100278

Note: Yields are for a range of 2-arylbenzothiazoles and may vary for the specific synthesis of 6-methyl-2-phenyl-1,3-benzothiazole.[3]

Experimental Protocols

Method 1: Condensation in DMSO

This protocol details a common method for the synthesis of 6-methyl-2-phenyl-1,3-benzothiazole using DMSO as the solvent.[2]

Materials:

  • 4-methyl-2-aminothiophenol

  • Benzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-aminothiophenol (1 mmol) in DMSO (10 mL).[2]

  • Reagent Addition: Add benzaldehyde (1.1 mmol) to the stirred solution.[2]

  • Reaction Conditions: Heat the mixture to 120°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).[2]

  • Neutralization and Extraction: Neutralize the solution with a saturated NaHCO₃ solution to a pH of 7-8. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.[2]

Method 2: H₂O₂/HCl Catalyzed Synthesis in Ethanol

This protocol provides a greener alternative using an H₂O₂/HCl system in ethanol at room temperature.[3][5]

Materials:

  • 2-amino-5-methylthiophenol (equivalent to 4-methyl-2-aminothiophenol)

  • Benzaldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylthiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).[3]

  • Reagent Addition: To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.[3]

  • Reaction Conditions: Continue stirring the mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.[3]

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.[3]

  • Neutralization and Isolation: Neutralize the mixture with a saturated sodium bicarbonate solution. Collect the precipitated solid by vacuum filtration.[3]

  • Purification: Wash the collected solid with cold water, dry it under vacuum, and recrystallize the crude product from ethanol to obtain pure 6-methyl-2-phenyl-1,3-benzothiazole.[3]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 4-Methyl-2-aminothiophenol C Schiff Base Intermediate A->C Condensation B Benzaldehyde B->C D Benzothiazoline Intermediate C->D Intramolecular Cyclization E 6-Methyl-2-phenyl-1,3-benzothiazole D->E Oxidation

Caption: Synthesis pathway of 6-methyl-2-phenyl-1,3-benzothiazole.

Troubleshooting_Workflow Start Low or No Product Yield CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Time, Temperature) Start->CheckConditions AnalyzeTLC Analyze TLC Data Start->AnalyzeTLC Impure Purity is Low CheckPurity->Impure Incomplete Incomplete Reaction CheckConditions->Incomplete SideReactions Side Reactions Occurring AnalyzeTLC->SideReactions Purify Purify Starting Materials Impure->Purify Yes OptimizeTimeTemp Optimize Reaction Time / Temperature Incomplete->OptimizeTimeTemp Yes OptimizePurification Optimize Purification (e.g., Column Chromatography) SideReactions->OptimizePurification Yes End Improved Yield Purify->End OptimizeTimeTemp->End OptimizePurification->End

Caption: Troubleshooting workflow for low product yield.

Side_Reactions Reactant 4-Methyl-2-aminothiophenol SideProduct Disulfide Byproduct Reactant->SideProduct Dimerization Oxidation Oxidation (O₂) Oxidation->SideProduct InertAtmosphere Solution: Inert Atmosphere (N₂, Ar) SideProduct->InertAtmosphere

Caption: Common side reaction pathway and its prevention.

References

Technical Support Center: Optimization of Solvent Systems for Benzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent systems for benzothiazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during benzothiazole synthesis, with a focus on the role of the solvent system and other key reaction parameters.

Issue 1: Low Product Yield

Low or no product yield is a common problem in benzothiazole synthesis. The choice of solvent plays a critical role in reaction efficiency.

Q: My benzothiazole synthesis is resulting in a low yield. What are the potential solvent-related causes and how can I improve it?

A: Low yields can often be attributed to suboptimal solvent selection, leading to poor solubility of reactants, inefficient reaction kinetics, or unwanted side reactions.

Potential Causes & Solutions:

  • Poor Solvent Choice: The polarity and nature of the solvent can significantly impact the reaction. For instance, in some photooxidative decarboxylation reactions, a 1,4-dioxane/water mixture provides better yields than other solvents.[1] It is recommended to perform a solvent screen to identify the optimal medium for your specific substrates.

  • Suboptimal Reaction Conditions: Temperature and reaction time are intrinsically linked to the solvent's boiling point and its ability to facilitate the reaction. A decrease of 20°C can significantly lower the yield in certain imidazolium chloride-catalyzed reactions.[1]

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring its progress using Thin-Layer Chromatography (TLC).[2][3] If the reaction is stalling, consider switching to a higher-boiling point solvent (if thermally stable) or employing microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.[1][3]

  • Solvent-Free Conditions: In some cases, solvent-free conditions can lead to higher yields and simplify the work-up process.[3][4] Microwave-assisted, solvent-free synthesis is a noteworthy green chemistry approach.[1]

Issue 2: Formation of Unexpected Byproducts

The formation of side products can complicate purification and reduce the overall yield of the desired benzothiazole derivative.

Q: I am observing significant byproduct formation in my reaction. How can the solvent system help in minimizing these?

A: The solvent can influence the reaction pathway, and an inappropriate choice can promote the formation of undesired side products.

Potential Causes & Solutions:

  • Side Reactions: Elevated temperatures can sometimes lead to undesired side products.[1] The choice of solvent dictates the feasible temperature range. Using a lower-boiling point solvent might prevent temperature-induced side reactions.

  • Oxidation of Starting Materials: 2-aminothiophenol is susceptible to oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. The solvent choice should be compatible with maintaining an inert atmosphere.

  • Dimerization: Intermolecular reactions can lead to the formation of dimeric byproducts.[5] Performing the reaction under high dilution conditions, which is facilitated by a larger volume of an appropriate solvent, can favor the desired intramolecular cyclization.[5]

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating and purifying the final product can be challenging.

Q: My reaction appears to be successful, but I am struggling with the purification of the benzothiazole product. What strategies can I employ?

A: Purification challenges often arise from the solubility characteristics of the product and impurities in the chosen solvent.

Potential Causes & Solutions:

  • Product Solubility Issues: The product may be either too soluble or insoluble in the reaction solvent, complicating isolation.

    • Recrystallization Solvent Screening: Experiment with different solvent systems to find an optimal one for recrystallization.[1] Ethanol is a commonly used solvent for this purpose.[1][5]

    • Chromatography: Utilize column chromatography with a suitable solvent gradient for effective purification.[1]

  • Similar Polarity of Product and Impurities: When the product and byproducts have similar polarities, chromatographic separation can be difficult.

    • Acid-Base Extraction: If the product and impurities possess different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step.[5]

Data Presentation: Solvent Effects on Benzothiazole Synthesis

The following tables summarize the effect of different solvents and conditions on the yield of 2-phenylbenzothiazole synthesis.

Table 1: Influence of Various Solvents on the Synthesis of 2-Phenylbenzothiazole [4]

EntrySolventYield (%)
1DMSO46
2DMF35
31,4-Dioxane25
4Sulfolane20
5Solvent-free78

Reaction conditions: o-chloronitrobenzene (1 mmol), benzaldehyde (1 mmol), sulfur (2 mmol) at 120 °C for 6 h with 35 mol% of [CholineCl][Imidazole]2 as the catalyst.[4]

Table 2: Optimization of Reaction Time and Temperature for 2-Phenylbenzothiazole Synthesis (Solvent-free) [4]

EntryTime (h)Temperature (°C)Yield (%)
1112015
2212033
3412064
46 120 78
5812080
668013
7610030
8614065

Reaction conditions: o-chloronitrobenzene (1 mmol), benzaldehyde (1 mmol), sulfur (2 mmol) with 35 mol% of [CholineCl][Imidazole]2 as the catalyst.[4]

Experimental Protocols

Below are detailed methodologies for key experiments in benzothiazole synthesis.

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl in Ethanol[1][6]

This protocol describes a simple and efficient method for the synthesis of 2-substituted benzothiazoles at room temperature.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).[1][3]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[1][3][6]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1][3]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[1][3]

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash with water, and dry.[1][3]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.[1]

Protocol 2: Purification of 2-Aminobenzothiazole via Hydrochloride Salt Formation[2]

This method is highly effective for removing colored impurities from crude 2-aminobenzothiazole.[2]

  • Dissolution: Dissolve the crude, colored 2-aminobenzothiazole in hot ethanol.[2]

  • Decolorization: Add activated carbon (e.g., Norit) to the hot solution and filter the suspension while hot to remove the carbon.[2]

  • Salt Formation: To the hot, decolorized filtrate, add concentrated hydrochloric acid dropwise until the precipitation of the hydrochloride salt is complete.

  • Crystallization: Allow the mixture to cool, and then chill it in an ice bath to maximize crystallization.

  • Isolation: Collect the crystalline hydrochloride salt by filtration and wash it with a small amount of cold ethanol.

  • Regeneration of Free Base (Optional): If the free base is required, dissolve the purified hydrochloride salt in water and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the pure 2-aminobenzothiazole. Collect the solid by filtration, wash with water, and dry.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Benzothiazole Synthesis

cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reagent Addition->Reaction Monitoring (TLC) Work-up Work-up Reaction Monitoring (TLC)->Work-up Isolation & Purification Isolation & Purification Work-up->Isolation & Purification Characterization Characterization Isolation & Purification->Characterization

General experimental workflow for benzothiazole synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Product Yield

cluster_troubleshooting Troubleshooting Low Yield Low Product Yield Low Product Yield Check Reagent Purity? Check Reagent Purity? Low Product Yield->Check Reagent Purity? Optimize Reaction Conditions? Optimize Reaction Conditions? Check Reagent Purity?->Optimize Reaction Conditions? Pure Purify Reagents Purify Reagents Check Reagent Purity?->Purify Reagents Impure Evaluate Catalyst? Evaluate Catalyst? Optimize Reaction Conditions?->Evaluate Catalyst? Optimal Adjust T, Time, Solvent Adjust T, Time, Solvent Optimize Reaction Conditions?->Adjust T, Time, Solvent Suboptimal Screen Catalysts/Concentration Screen Catalysts/Concentration Evaluate Catalyst?->Screen Catalysts/Concentration Inefficient Proceed with Reaction Proceed with Reaction Evaluate Catalyst?->Proceed with Reaction Efficient Purify Reagents->Optimize Reaction Conditions? Adjust T, Time, Solvent->Evaluate Catalyst? Screen Catalysts/Concentration->Proceed with Reaction

Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

Q1: Can water be used as a solvent for benzothiazole synthesis?

A1: Yes, water is an environmentally benign solvent, and several methods have been developed for benzothiazole synthesis in aqueous media, aligning with the principles of green chemistry.[5]

Q2: What is the role of DMSO in benzothiazole synthesis?

A2: DMSO can play multiple roles in benzothiazole synthesis. It can act as a solvent, and in some reactions, it also serves as an oxidant.[3][7] For example, a reaction of o-iodoanilines with K₂S and DMSO provides 2-unsubstituted benzothiazoles where DMSO acts as a carbon source, solvent, and oxidant.[7]

Q3: Are there any solvent-free methods for synthesizing benzothiazoles?

A3: Yes, solvent-free synthesis, often accelerated by microwave irradiation, is an effective and green method for preparing benzothiazoles.[1][3][7] These methods can lead to high yields in short reaction times and simplify product isolation.[1]

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be easily removable. Ethanol is a common choice for recrystallizing benzothiazole derivatives.[1][5] A screening of different solvents or solvent mixtures is often necessary to find the optimal system.[1]

Q5: Is the synthesis of benzothiazole derivatives hazardous?

A5: Yes, the synthesis can involve hazardous materials. For example, 2-aminothiophenol can oxidize over time.[1] It is crucial to follow appropriate safety protocols, use personal protective equipment, and handle all chemicals in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting an experiment.

References

Validation & Comparative

The Versatile Benzothiazole Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzothiazole nucleus represents a privileged scaffold in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiazole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. The information is supported by quantitative experimental data and detailed methodologies for key assays to aid in the rational design of novel therapeutic agents.

The bicyclic system of benzothiazole, consisting of a benzene ring fused to a thiazole ring, offers a unique template for chemical modification.[1][2][3] The literature reveals that substitutions at various positions of the benzothiazole ring, particularly at the C-2 and C-6 positions, can significantly influence its pharmacological profile.[2][4] This guide will delve into these structural nuances and their impact on biological outcomes.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Benzothiazole derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[7][8]

Structure-Activity Relationship of Anticancer Benzothiazoles

The anticancer potency of benzothiazole derivatives is intricately linked to the nature and position of substituents on the benzothiazole core and any appended moieties.

  • 2-Aryl Substitutions: The presence of a substituted phenyl ring at the 2-position of the benzothiazole is a common feature in many potent anticancer derivatives. Electron-withdrawing groups, such as nitro and halogen atoms, on this phenyl ring have been shown to enhance cytotoxic activity.[6]

  • Substitutions at the 6-Position: Modifications at the 6-position of the benzothiazole ring have also been found to be critical for anticancer activity. The introduction of halogen atoms or other lipophilic groups at this position can lead to a significant increase in potency.[9]

  • Amide and Hydrazone Linkages: The incorporation of amide or hydrazone functionalities, often at the 2-position, has been a successful strategy in developing highly active compounds. These linkers can interact with biological targets and influence the overall physicochemical properties of the molecule.[10]

Comparative Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzothiazole derivatives against various human cancer cell lines.

Compound IDR1 (at C2)R2 (at C6)Cancer Cell LineIC50 (µM)Reference
A1 4-AminophenylHMCF-7 (Breast)2.8[9]
A2 4-NitrophenylHMCF-7 (Breast)3.9[9]
A3 PhenylClMCF-7 (Breast)5.3[9]
B1 2-HydroxyphenylHHT-29 (Colon)0.24[6]
B2 4-Chlorobenzyl indole semicarbazideHHT-29 (Colon)0.024[11]
C1 4-NitrobenzylaminoClA549 (Lung)4.0 (approx.)[7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, targeting essential microbial enzymes and processes.[9][12]

Structure-Activity Relationship of Antimicrobial Benzothiazoles

The antimicrobial efficacy of benzothiazoles is highly dependent on the specific structural features of the derivatives.

  • Thiazolidinone Hybrids: The hybridization of the benzothiazole scaffold with a thiazolidin-4-one moiety has yielded compounds with potent antibacterial activity. Substitutions on the benzothiazole ring, such as chloro and adamantyl groups, have been shown to enhance this activity.[13]

  • Hydrazone Derivatives: Benzothiazole-hydrazone derivatives have exhibited broad-spectrum antimicrobial activity. The nature of the substituent on the hydrazone moiety plays a crucial role, with electron-withdrawing groups often leading to increased potency.[10]

  • Thiazole-Thiazole Hybrids: Novel benzothiazole-thiazole hybrids have shown strong inhibition against both bacterial and fungal strains. Electron-withdrawing groups like nitro and halogens on the terminal phenyl ring were found to enhance antimicrobial activity.[14]

Comparative Antimicrobial Activity of Benzothiazole Derivatives

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of selected benzothiazole derivatives against various pathogenic microorganisms.

Compound IDStructure/SubstitutionMicroorganismMIC (µg/mL)Reference
M1 6-Chloro-benzothiazolyl-thiazolidinoneS. aureus120[13]
M2 6-Adamantyl-benzothiazolyl-thiazolidinoneE. coli250[13]
M3 Benzothiazole-thiazole hybrid with a meta-nitro groupS. aureus3.90[14]
M4 Benzothiazole-thiazole hybrid with a meta-nitro groupM. tuberculosis3.90[14]
M5 2-(Naphthalen-1-yl)-benzothiazoleB. subtilis25[15]
M6 2-(Naphthalen-1-yl)-benzothiazoleC. albicans25[15]

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging research has highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.[16] These compounds can exert their neuroprotective effects through various mechanisms, including the inhibition of key enzymes and modulation of signaling pathways implicated in neuronal cell death.[17][18]

Structure-Activity Relationship of Neuroprotective Benzothiazoles

The development of neuroprotective benzothiazole derivatives is an active area of research, with several key structural features influencing their activity.

  • Enzyme Inhibition: Certain benzothiazole derivatives have been designed to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in Alzheimer's disease therapy.[18]

  • Antioxidant Properties: The benzothiazole scaffold can be incorporated into molecules with antioxidant properties, which can help protect neurons from oxidative stress-induced damage.[17]

  • Modulation of Catalase Activity: Some benzothiazole analogs have been shown to modulate the activity of catalase, an important antioxidant enzyme with a neuroprotective role.[17]

Due to the complex nature of neurodegenerative diseases and the variety of assays used, a direct quantitative comparison table is less straightforward than for anticancer and antimicrobial activities. However, studies have shown that specific substitutions on the benzothiazole ring can lead to potent enzyme inhibition and enhanced neuroprotective effects in cell-based assays.[16][17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][11][19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][20][21]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The benzothiazole derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.[1][3]

  • Protein Extraction: Cells are treated with benzothiazole derivatives, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a suitable method, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Relationships: Diagrams and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Key positions for substitution on the benzothiazole scaffold.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Benzothiazole Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end Apoptosis_Pathway BTA Benzothiazole Derivative Cell Cancer Cell BTA->Cell ROS Increased ROS Production Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Guide to Validating the Purity of Synthesized (2-Methylbenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of (2-Methylbenzo[d]thiazol-6-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate techniques for their needs.

Synthesis Overview

This compound is typically synthesized through a multi-step process. A common route involves the reaction of a substituted aminothiophenol with acetic anhydride to form the 2-methylbenzothiazole core, followed by functional group manipulations to introduce the hydroxymethyl group at the 6-position. Potential impurities can include starting materials, reagents, by-products, and solvents. Therefore, rigorous purification and subsequent purity validation are essential.

Purity Validation Techniques: A Comparison

Several analytical techniques are employed to determine the purity of synthesized organic compounds. The choice of method depends on the nature of the compound and the potential impurities. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are standard methods for characterizing 2-methylbenzo[d]thiazole derivatives and assessing their purity.[1]

Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Retention time, peak area (quantitative purity), presence of impurities.High sensitivity, excellent for quantitative analysis, widely accessible.[2]Requires a reference standard for absolute quantification, may not resolve all co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Detailed structural information, identification of functional groups, quantification of impurities.Provides unambiguous structural confirmation, can identify and quantify unknown impurities without a reference standard.[2]Lower sensitivity compared to HPLC and MS, complex spectra for mixtures.
Mass Spectrometry (MS) Ionization of the analyte and separation of ions based on their mass-to-charge ratio (m/z).Molecular weight confirmation, fragmentation patterns for structural elucidation.Extremely high sensitivity, provides accurate mass measurements.[2]Does not provide quantitative information on its own, isomers may not be distinguishable.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases, which are then quantified.Percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur.Confirms the elemental composition of the bulk sample.Does not provide information on the nature of impurities, requires a relatively large amount of sample.[3]
Comparative Analysis with Alternative Compounds

To provide a practical comparison, we present typical analytical data for this compound and two structurally related alternatives: its isomer (2-Methylbenzo[d]thiazol-5-yl)methanol and a demethylated analog, (Benzothiazol-6-yl)methanol.

Compound Structure Molecular Formula Molecular Weight HPLC Purity (%) ¹H NMR (δ, ppm in DMSO-d₆) MS (m/z) [M+H]⁺
This compound C₉H₉NOS179.24>98%7.85 (d, 1H), 7.75 (s, 1H), 7.30 (d, 1H), 5.30 (t, 1H, OH), 4.55 (d, 2H), 2.70 (s, 3H)180.05
(2-Methylbenzo[d]thiazol-5-yl)methanol C₉H₉NOS179.24>98%7.90 (d, 1H), 7.80 (s, 1H), 7.25 (d, 1H), 5.35 (t, 1H, OH), 4.60 (d, 2H), 2.72 (s, 3H)180.05
(Benzothiazol-6-yl)methanol C₈H₇NOS165.21>98%9.20 (s, 1H), 8.10 (d, 1H), 7.95 (s, 1H), 7.40 (d, 1H), 5.40 (t, 1H, OH), 4.65 (d, 2H)166.03

Note: NMR data are simulated and may vary based on experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Dissolve the synthesized compound in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H NMR spectra.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks and assign the chemical shifts relative to the internal standard (TMS at 0 ppm). Compare the spectrum with the expected structure to confirm identity and assess for the presence of impurities.

Mass Spectrometry (MS)

This protocol provides a general method for obtaining a mass spectrum using electrospray ionization (ESI).

Instrumentation:

  • Mass spectrometer with an ESI source

Reagents:

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (for promoting ionization)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to facilitate protonation in positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to optimize the signal for the compound of interest.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) and compare the measured m/z value with the calculated exact mass of the expected compound.

Visualizations

Synthesis_and_Purification_Workflow Start Starting Materials Reaction Chemical Synthesis Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Purified Compound Purification->Pure Analysis Purity Validation Pure->Analysis Final Pure Product (>98%) Analysis->Final Pass Fail Further Purification Analysis->Fail Fail Fail->Purification

Caption: A general workflow for the synthesis and purification of a chemical compound.

Purity_Validation_Workflow cluster_preliminary Preliminary Checks cluster_spectroscopic Spectroscopic & Chromatographic Analysis cluster_elemental Elemental Composition TLC TLC Analysis HPLC HPLC (Quantitative Purity) TLC->HPLC MP Melting Point MP->HPLC NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS EA Elemental Analysis (CHNS) MS->EA Report Certificate of Analysis EA->Report Sample Synthesized Compound Sample->TLC Sample->MP

Caption: An analytical workflow for comprehensive purity validation of a synthesized compound.

References

A Comparative Guide to the Biological Activity of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The substitution at the 2-position of the benzothiazole ring system is a key determinant of the pharmacological effect, leading to the development of potent anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative analysis of the biological activities of various 2-substituted benzothiazoles, supported by quantitative experimental data and detailed methodologies.

Anticancer Activity

2-Substituted benzothiazoles have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR and Ras/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of 2-Substituted Benzothiazoles

The following table summarizes the in vitro anticancer activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of selected 2-substituted benzothiazole derivatives against various cancer cell lines.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
4a 2-aminobenzothiazole hybrid with thiazolidine-2,4-dioneHCT-116 (colorectal carcinoma)5.61[1][2]
HEPG-2 (hepatocellular carcinoma)7.92[1][2]
MCF-7 (breast cancer)3.84[1][2]
4e 2-aminobenzothiazole hybrid with thiazolidine-2,4-dione (3,4,5-trimethoxy substitution)MCF-7 (breast cancer)6.11[1]
8a 2-aminobenzothiazole hybrid with cyanothiouracilMCF-7 (breast cancer)10.86[1][2]
7d Pyridinyl-2-amine linked benzothiazole-2-thiolHepG2 (Liver)0.08[3]
A549 (Lung)0.11[3]
SK-BR-3 (Breast)0.05[3]
SW620 (Colon)0.07[3]
A431 (Skin)0.02[3]
7e Pyridinyl-2-amine linked benzothiazole-2-thiolHeLa (Cervical)0.12[3]
SW480 (Colon)0.15[3]
HepG2 (Liver)0.048[3]
A549 (Lung)0.044[3]
SK-BR-3 (Breast)0.0012[3]
SW620 (Colon)0.0043[3]
A431 (Skin)0.09[3]
7f Pyridinyl-2-amine linked benzothiazole-2-thiolHeLa (Cervical)0.35[3]
SW480 (Colon)0.41[3]
HepG2 (Liver)0.11[3]
A549 (Lung)0.13[3]
SK-BR-3 (Breast)0.02[3]
SW620 (Colon)0.03[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Test compounds (2-substituted benzothiazoles)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the 2-substituted benzothiazole compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]

  • Incubation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[4]

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds to cells cell_seeding->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate for 2 hours in the dark add_solubilizer->incubate_solubilizer read_absorbance Read absorbance at 570 nm incubate_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the anticancer activity of 2-substituted benzothiazoles using the MTT assay.

Antimicrobial Activity

Derivatives of 2-substituted benzothiazoles have shown promising activity against a range of bacterial and fungal pathogens. The nature of the substituent at the 2-position plays a crucial role in determining the spectrum and potency of antimicrobial action.

Quantitative Data: Antimicrobial Activity of 2-Substituted Benzothiazoles

The following tables summarize the in vitro antibacterial and antifungal activities, represented by Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism), of selected 2-substituted benzothiazole derivatives.

Antibacterial Activity

Compound ID2-SubstituentBacterial StrainMIC (µg/mL)Reference
8 6-Ad-benzothiazole based thiazolidinoneEscherichia coli (ATCC 35210)200-300[6]
2 6-CN-benzothiazole based thiazolidinoneEscherichia coli (ATCC 35210)-[6]
3b N-bromoamido-2-aminobenzothiazoleEscherichia coli3.12[7]
Staphylococcus aureus3.12[7]
Klebsiella pneumoniae3.12[7]
Tz-02 Copper(II) complex of sulfathiazolePseudomonas aeruginosa1[8]
Tz-10 Copper(II) complexVarious bacteria17-22[8]

Antifungal Activity

Compound ID2-SubstituentFungal StrainMIC (µg/mL)Reference
3b N-bromoamido-2-aminobenzothiazoleCandida albicans6.25[7]
4d Benzothiazole-hydrazone derivativeCandida krusei1.95[9][10]
4c Benzothiazole-hydrazone derivativeCandida krusei7.81[10]
Tz-19b Copper(II) complexCandida albicans31.25[8]
Tz-21 Polymeric copper(II) complexCandida albicans31.25[8]
Experimental Protocols: Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC determination)

This method determines the minimum inhibitory concentration (MIC) of a substance.[11]

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal cultures

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compounds

  • Sterile saline or broth

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 1-2 × 10⁸ CFU/mL) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[12]

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

2. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Filter paper disks impregnated with known concentrations of the test compounds

  • Bacterial cultures

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[13]

  • Disk Placement: Aseptically place the antimicrobial-impregnated disks onto the surface of the agar.[13]

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone is proportional to the susceptibility of the organism to the compound.

Enzyme Inhibition

Certain 2-substituted benzothiazoles are potent inhibitors of various enzymes, making them attractive candidates for the treatment of diseases such as neurodegenerative disorders and cancer.

Quantitative Data: Enzyme Inhibition by 2-Substituted Benzothiazoles

The following table presents the in vitro enzyme inhibitory activity, represented by IC50 values, of selected 2-substituted benzothiazole derivatives.

Compound ID2-SubstituentTarget EnzymeIC50Reference
4f Benzothiazole derivativeAcetylcholinesterase (AChE)23.4 ± 1.1 nM[14]
Monoamine Oxidase B (MAO-B)40.3 ± 1.7 nM[14]
4m Benzothiazole derivativeAcetylcholinesterase (AChE)27.8 ± 1.0 nM[14]
Monoamine Oxidase B (MAO-B)56.7 ± 2.2 nM[14]
3b Benzothiazole derivativeUrease6.01 ± 0.23 µM[15]
BT2 Benzothiazole-thiourea conjugateTyrosinase1.3431 ± 0.0254 µM[16]
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of compounds against MAO-A and MAO-B.

Principle: The non-fluorescent substrate kynuramine is oxidized by MAO to produce 4-hydroxyquinoline, a highly fluorescent product. The rate of fluorescence increase is proportional to MAO activity, and inhibition of this activity can be quantified.[17]

Materials:

  • 96-well black microplates

  • MAO-A and MAO-B enzymes

  • Potassium phosphate buffer

  • Kynuramine (substrate)

  • Test compounds

  • Fluorometric plate reader

Procedure:

  • Plate Setup: In a 96-well black microplate, add 50 µL of potassium phosphate buffer (for blanks) or the MAO enzyme solution.[17]

  • Inhibitor Addition: Add 25 µL of buffer (for control wells) or the test compound solution at various concentrations.

  • Pre-incubation: Mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[17]

  • Reaction Initiation: Start the reaction by adding 25 µL of the kynuramine substrate solution to all wells.[17]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[17]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~310-320 nm and an emission wavelength of ~390-400 nm.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[17]

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathways and Potential Benzothiazole Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage p53 p53 activation dna_damage->p53 bax_bak Bax/Bak activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion bcl2 Bcl-2 (anti-apoptotic) bcl2->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1) cytochrome_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 (Executioner) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis benzothiazole 2-Substituted Benzothiazoles benzothiazole->dna_damage Induce

Caption: Overview of apoptosis signaling pathways potentially modulated by 2-substituted benzothiazoles.

References

A Comparative Guide to In Silico Target Prediction for Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Benzothiazole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole nucleus allows for structural modifications that can be tailored to interact with a diverse range of biological targets.[4][5] In silico target prediction has become an indispensable tool in the early stages of drug discovery, enabling researchers to efficiently screen vast chemical libraries, identify potential biological targets, and elucidate mechanisms of action, thereby accelerating the development of novel therapeutics.[6][7]

This guide provides an objective comparison of in silico methodologies for predicting the targets of benzothiazole derivatives, supported by experimental data and detailed protocols.

Common In Silico Methodologies: An Overview

Several computational techniques are employed to predict the biological targets of benzothiazole derivatives. The most common approaches include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling.

  • Molecular Docking: This structure-based method predicts the preferred orientation of a ligand when bound to a target protein.[6][8] It is used to understand binding patterns and estimate the strength of the interaction, often expressed as a docking score.[9][10]

  • QSAR: This ligand-based approach correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors).[11][12] A robust QSAR model can predict the activity of novel, untested compounds.[13]

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target.[14][15] This "pharmacophore" can then be used to screen databases for new potential ligands.

The general workflow for in silico target prediction often integrates these methods to refine the list of potential candidates for further experimental validation.

In_Silico_Target_Prediction_Workflow cluster_0 Computational Screening cluster_1 Hit Identification & Validation cluster_2 Lead Optimization Lib Benzothiazole Derivative Library Dock Molecular Docking (Structure-Based) Lib->Dock Pharm Pharmacophore Modeling (Ligand-Based) Lib->Pharm Hits Prioritized Hits Dock->Hits QSAR QSAR Analysis (Ligand-Based) Pharm->QSAR Generates Model QSAR->Hits ADMET In Silico ADMET Prediction Exp Experimental Validation (In Vitro Assays) ADMET->Exp Hits->ADMET Filters for Drug-Likeness Lead Lead Compound Exp->Lead

Caption: A general workflow for in silico target prediction and drug discovery.

Data Presentation: Performance of In Silico Methods

The following tables summarize quantitative data from various studies, comparing the performance of different benzothiazole derivatives and the predictive power of the computational models used.

Table 1: Comparison of Molecular Docking Scores and Experimental Activities

This table presents the molecular docking scores of benzothiazole derivatives against various protein targets alongside their corresponding in vitro inhibitory activities. A lower docking score generally indicates a more favorable binding interaction.

Benzothiazole DerivativeProtein Target (PDB ID)Docking ScoreExperimental Activity (IC₅₀/MIC)Reference
Compound 16b DHPSNot specified7.85 µg/mL[16]
Compound 16c DHPSNot specified11.03 µg/mL[16]
Compound 7 VEGFR-2-173.88 (MolDock Score)Not specified[1][8]
Sorafenib (Standard)VEGFR-2-156.35 (MolDock Score)Not specified[1][8]
Compound 3 E. coli Dihydroorotase-7.0 kcal/molMIC: 25-100 µg/mL[17]
Compound 4 E. coli Dihydroorotase-6.9 kcal/molMIC: 25-100 µg/mL[17]
Analogue A14 GABA-AT (1OHV)-6.6 kcal/molNot specified[10]
Vigabatrin (Standard)GABA-AT (1OHV)-5.2 kcal/molNot specified[10]

Table 2: Comparison of QSAR Model Performance

This table showcases the statistical quality of various QSAR models developed for benzothiazole derivatives, indicating their predictive capability for different biological activities.

Target/ActivityDescriptors Usedr² (Correlation)q² (Cross-validation)r²_pred (External)Reference
p56lck InhibitionSurface area, partial charge, distance matrix0.9830.7230.765[12]
PPO IX Inhibitionvan der Waals radii, electronegativity (MIA)0.880.830.86[11]
Antimalarial ActivityElectronic (atomic net charges, dipole, E LUMO/HOMO)0.987Not specifiedNot specified[13][18]
Cytotoxicity (MDCK-1)BCUT (Burden eigenvalues)Not specifiedNot specifiedNot specified[19]

Predicted Targets and Signaling Pathways

In silico studies have successfully predicted a multitude of biological targets for benzothiazole derivatives across various disease areas.

Table 3: Summary of Predicted Pharmacological Targets for Benzothiazole Derivatives

Therapeutic AreaPredicted Protein TargetExample Benzothiazole DerivativeIn Silico MethodReference
Anticancer VEGFR-2, HER2, p56lck, PI3KβVariousMolecular Docking[1][2][4]
Carbonic Anhydrase (CA)BTA derivativesDocking[4][20]
Tubulin PolymerizationGeneric BTADocking[4]
p53-MDM2B1-B30 SeriesMolecular Docking, MD Simulations[21]
Antimicrobial Dihydropteroate Synthase (DHPS)Pyrazolone-benzothiazolesMolecular Docking[16]
DihydroorotaseCompounds 3 & 4Molecular Docking[17][22]
E. coli MurBHeteroaryl benzothiazolesMolecular Docking[23]
Anticonvulsant GABA-aminotransferase (GABA-AT)1,3-benzothiazole-2-amine derivativesMolecular Docking[6][10]
Antidiabetic Aldose Reductase, PPAR-γGeneric BTANot specified[4]
Neurodegenerative Dopamine D4 Receptor (D4R)Compound 16fSAR, Docking[24]

A frequently identified target in cancer is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[8] Benzothiazole derivatives have been designed to inhibit its tyrosine kinase activity, thereby blocking downstream signaling pathways crucial for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Response Angiogenesis Cell Proliferation Survival PLCg->Response AKT Akt PI3K->AKT AKT->Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Benza Benzothiazole Derivative Benza->VEGFR2 Inhibits Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzothiazole derivative.

Experimental Protocols

Detailed and reproducible protocols are critical for validating computational predictions. Below are generalized methodologies derived from the cited literature for key in silico experiments.

This protocol outlines a typical workflow for performing molecular docking to predict ligand-protein interactions.[8][9][10]

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[9]

    • Remove all water molecules and co-crystallized ligands from the protein structure.[10]

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

    • Perform energy minimization to relieve any steric clashes in the protein structure.

  • Ligand Preparation:

    • Draw the 2D structures of the benzothiazole derivatives using chemical drawing software (e.g., MarvinSketch, ChemDraw).[10]

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site (active site) on the target protein, typically based on the location of a known co-crystallized inhibitor or through binding pocket prediction algorithms.[9]

    • Generate a grid box that encompasses the defined binding site.

    • Perform the docking calculation using software like AutoDock Vina, GLIDE, or Molegro Virtual Docker.[6][9][10] The software will explore various conformations and orientations of the ligand within the binding site.

  • Analysis and Scoring:

    • Analyze the resulting docked poses. The top-ranked poses are selected based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[10]

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked poses to understand the binding mode.[16]

This protocol describes the generation and validation of a 3D pharmacophore model.[14][15]

  • Dataset Preparation:

    • Compile a set of structurally diverse benzothiazole derivatives with known biological activity against a specific target.

    • Divide the dataset into a training set (to build the model) and a test set (to validate the model).

  • Hypothesis Generation:

    • Use software like PHASE or LigandScout to identify common chemical features (pharmacophoric features) present in the active molecules of the training set.[14][25] These features include hydrogen bond acceptors/donors, hydrophobic groups, and aromatic rings.

    • Generate multiple pharmacophore hypotheses based on the spatial arrangement of these features.

  • Scoring and Ranking:

    • Score the generated hypotheses based on how well they map the active compounds in the training set. A survival score is often used to measure the quality of the alignment.[14]

  • Model Validation:

    • Validate the best-ranked hypothesis using the test set. A good model should be able to distinguish active compounds from inactive ones and accurately predict their activity.[14]

    • Further validation can be performed using techniques like ROC curve analysis.[15]

This protocol details the steps for developing a 3D-QSAR model to predict the biological activity of compounds.[12][19]

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset.

    • Align the molecules based on a common scaffold or a template molecule (often the most active compound).[26]

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid.

    • Calculate steric and electrostatic interaction fields (e.g., CoMFA, CoMSIA) at each grid point, which serve as the independent variables (descriptors).

  • Model Building and Statistical Analysis:

    • Use statistical methods like Partial Least Squares (PLS) to build a linear regression model correlating the calculated descriptors with the experimental biological activity (dependent variable).[11]

    • Evaluate the statistical significance of the model using parameters like r² (correlation coefficient) and q² (leave-one-out cross-validated correlation coefficient).[12]

  • Model Validation and Interpretation:

    • Validate the model's predictive power using an external test set of compounds not used in model generation (calculating r²_pred).[12]

    • Visualize the results as 3D contour maps, which show regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding future molecular design.[11]

References

Unveiling the Anticancer Potential of Novel Benzothiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, benzothiazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic effects against a wide range of cancer cell lines. This guide provides a comparative analysis of the anticancer effects of novel benzothiazole compounds, supported by experimental data and detailed methodologies, to aid in the ongoing development of next-generation cancer therapeutics.

The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, serves as a versatile template for the design of potent anticancer agents.[1][2] The therapeutic potential of these compounds is profoundly influenced by the nature and position of various substituents on the benzothiazole core.[3][4] Researchers have synthesized a plethora of derivatives, leading to compounds with enhanced efficacy and diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial oncogenic signaling pathways.[1][5][6]

Comparative Efficacy of Novel Benzothiazole Derivatives

The cytotoxic activity of benzothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values against various cancer cell lines. Lower values indicate higher potency. The following tables summarize the in vitro anticancer activity of several classes of novel benzothiazole compounds, providing a comparative overview of their efficacy.

Derivative Class Compound Cancer Cell Line IC50 / GI50 (µM) Reference
Benzamide-basedSubstituted methoxybenzamide benzothiazoleVarious human cancer cell lines1.1 - 8.8[7]
Pyridine-basedSubstituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver)0.0012, 0.0043, 0.044, 0.048[7]
Oxothiazolidine-basedSubstituted chlorophenyl oxothiazolidine based benzothiazoleHeLa (Cervical)9.76[7]
Dichlorophenyl-containingDichlorophenyl containing chlorobenzothiazole9 different cancer cell lines0.0718 - 1.60[7][8]
Imidazo[2,1-b]benzothiazolePyrrolidine based imidazo benzothiazoleHepG2 (Liver), MCF-7 (Breast), HeLa (Cervical)Active at 4.0[7][9]
Thiourea DerivativesN-bis-benzothiazolyl thiocarbamide derivativeU-937 (Leukemia)16.23 ± 0.81[3]
Fluorinated 2-Arylbenzothiazoles4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[3]
Benzothiazole Aniline Platinum (II) ComplexL1PtA549 (Lung)>500[10]
Benzothiazole Aniline Platinum (II) ComplexL2PtA549 (Lung)>500[10]
Benzothiazole Aniline Platinum (II) ComplexL3PtA549 (Lung)>500[10]
Phenylacetamide-basedDerivative 4dBxPC-3 (Pancreatic)3.99[11]
Phenylacetamide-basedDerivative 4mAsPC-1 (Pancreatic)8.49[11]

Mechanisms of Anticancer Action

Novel benzothiazole compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.

1. Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis.[6] Many benzothiazole derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[6] Some compounds have been shown to enhance the levels of caspase-3, a key player in the apoptotic cascade.[7][9]

2. Cell Cycle Arrest: Benzothiazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G2/M phase.[1][12] This prevents the cells from dividing and propagating.

3. Inhibition of Signaling Pathways: These compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer.[3] The PI3K/AKT and ERK signaling pathways, which are crucial for cell survival and proliferation, are common targets.[13][14] By inhibiting these pathways, benzothiazole derivatives can suppress tumor growth and survival.[13]

4. Other Mechanisms: Other reported mechanisms of action include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to mitotic arrest, and the inhibition of enzymes like topoisomerases and protein kinases.[1][4][5]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures involved in the study of these compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation start Novel Benzothiazole Compounds cell_lines Panel of Cancer Cell Lines start->cell_lines mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis western_blot Western Blot for Protein Expression mtt_assay->western_blot animal_model Xenograft Animal Model western_blot->animal_model efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study end Lead Compound Identification efficacy_study->end

Caption: A standard workflow for the evaluation of novel anticancer compounds.

apoptosis_pathway cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade compound Benzothiazole Compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by benzothiazole compounds.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_erk ERK Pathway compound Benzothiazole Compound pi3k PI3K compound->pi3k ras Ras compound->ras akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of PI3K/AKT and ERK signaling pathways by benzothiazole compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are methodologies for key experiments cited in the evaluation of benzothiazole compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment and Harvesting: Treat cells with the benzothiazole compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with the benzothiazole compound for a specified period. Harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

  • Protein Extraction: Treat cells with the benzothiazole compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, Bcl-2, Caspase-3) overnight at 4°C.[6]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Validation of antibacterial activity of benzothiazole derivatives against known standards

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Benzothiazole derivatives have garnered considerable attention within the scientific community due to their broad spectrum of biological activities, including promising antibacterial properties. This guide provides a comprehensive comparison of the antibacterial activity of various benzothiazole derivatives against established standard antibiotics, supported by quantitative data and detailed experimental protocols. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as next-generation antibacterial agents.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of benzothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of several benzothiazole derivatives compared to standard antibiotics against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Compound/DrugTarget OrganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)Reference
Benzothiazole Derivatives
Compound 41c (Isatin conjugate)Escherichia coli3.1Ciprofloxacin12.5[1]
Pseudomonas aeruginosa6.2Ciprofloxacin12.5[1]
Bacillus cereus12.5Ciprofloxacin12.5[1]
Staphylococcus aureus12.5Ciprofloxacin12.5[1]
Compound 159 (Thiophene conjugate)Staphylococcus aureus6.25 ± 0.27Ciprofloxacin6.25 ± 0.60[1]
Compounds 56, 59a-d (Schiff base)Klebsiella pneumoniae0.4 - 0.8Ciprofloxacin1[1]
Compound 63a (Pyrazole-thiazole hybrid)Bacillus subtilis1.9Ciprofloxacin0.9[1]
Compounds 46a, 46b (Schiff base)Escherichia coli15.62Ciprofloxacin15.62[1]
Pseudomonas aeruginosa15.62Ciprofloxacin15.62[1]
Compound 66c (Sulfonamide analogue)Pseudomonas aeruginosa3.1 - 6.2Chloramphenicol-[1]
Staphylococcus aureus3.1 - 6.2Sulphamethoxazole-[1]
Escherichia coli3.1 - 6.2[1]
Compounds 98a, 98b (Phenanthridium analogues)Bacillus subtilis1 - 4Ciprofloxacin4 - 16[1]
Bacillus pumilus1 - 4Ciprofloxacin4 - 16[1]
Staphylococcus aureus1 - 4Ciprofloxacin4 - 16[1]
Streptococcus pyogenes1 - 4Ciprofloxacin4 - 16[1]
Compounds 43a, 43bStaphylococcus aureusZOI: 21-27 mmKanamycinZOI: 28-31 mm[1]
Bacillus subtilisZOI: 21-27 mmKanamycinZOI: 28-31 mm[1]
Escherichia coliZOI: 21-27 mmKanamycinZOI: 28-31 mm[1]
Compound A07 (Amide moiety)Staphylococcus aureus15.6Ciprofloxacin6.25[2][3]
Escherichia coli7.81Ciprofloxacin6.25[2][3]
Salmonella typhi15.6Ciprofloxacin6.25[2][3]
Klebsiella pneumoniae3.91Ciprofloxacin6.25[2][3]

Note: ZOI = Zone of Inhibition. For ZOI, a larger value indicates greater antibacterial activity.

Experimental Protocols

The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for evaluating the antibacterial activity of novel compounds.

1. Preparation of Materials:

  • Test Compounds: Benzothiazole derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Bacterial Strains: Pure cultures of test bacteria (e.g., S. aureus, E. coli) are grown on appropriate agar plates.

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are picked from a fresh agar plate and suspended in sterile saline or broth.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

  • A serial two-fold dilution of the test compounds and standard antibiotics is performed in the 96-well plates using MHB.

  • The diluted bacterial inoculum is added to each well.

  • Control wells are included:

    • Positive Control: Broth with inoculum and a standard antibiotic.

    • Negative (Growth) Control: Broth with inoculum and without any antibacterial agent.

    • Sterility Control: Broth only, to check for contamination.

  • The plates are incubated at 35-37°C for 16-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the validation of antibacterial activity, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Compound Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Figure 1: Experimental workflow for MIC determination.

Many benzothiazole derivatives are reported to exert their antibacterial effect by inhibiting key bacterial enzymes.[1][4] One of the prominent mechanisms is the inhibition of DNA gyrase, an enzyme essential for DNA replication.

signaling_pathway cluster_bacterium Bacterial Cell benzothiazole Benzothiazole Derivative dna_gyrase DNA Gyrase (Target Enzyme) benzothiazole->dna_gyrase Inhibits replication DNA Replication dna_gyrase->replication Enables cell_death Inhibition of Growth & Cell Death dna_gyrase->cell_death Inhibition leads to

Figure 2: Proposed mechanism of action via DNA gyrase inhibition.

References

Benchmarking the Efficacy of (2-Methylbenzo[d]thiazol-6-yl)methanol and its Analogs Against Existing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the potential efficacy of (2-Methylbenzo[d]thiazol-6-yl)methanol and its structural analogs against other established benzothiazole compounds. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from closely related 2- and 6-substituted benzothiazole derivatives to provide a representative benchmark.

Comparative Analysis of Biological Activity

The efficacy of benzothiazole derivatives is significantly influenced by substitutions at the C-2 and C-6 positions of the benzothiazole ring.[1] This section summarizes the in vitro activity of various benzothiazole derivatives against cancer cell lines and microbial strains.

Anticancer Activity

The cytotoxic effects of benzothiazole derivatives against various cancer cell lines are a primary area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: Comparative in vitro Anticancer Activity of Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Arylbenzothiazole Derivatives
CJM 126 (2-(4-aminophenyl)-benzothiazole)Breast (MCF-7wt)Potent (nanomolar concentrations)[2]
2-Hydrazone-Bridged Benzothiazoles
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazolePancreatic adenocarcinoma (Capan-1)0.6[3]
Non-small cell lung cancer (NCI-H460)0.9[3]
Benzothiazole-2-thiol Derivatives
Compound 1Liver (HepG2)Good activity[4]
Compound 2Liver (HepG2)Good activity[4]
Hypothetical this compound VariousData not available
Antimicrobial Activity

Benzothiazole derivatives have also shown significant promise as antimicrobial agents. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 2: Comparative in vitro Antimicrobial Activity of Benzothiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Isatin-benzothiazole hybrid (41c) Escherichia coli3.1[5]
Pseudomonas aeruginosa6.2[5]
Bacillus cereus12.5[5]
Staphylococcus aureus12.5[5]
2-Hydrazone-Bridged Benzothiazole (Compound 37) Pseudomonas aeruginosa4[3]
Hypothetical this compound VariousData not available

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to assess the efficacy of benzothiazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the mechanism of action of a compound on cellular signaling pathways.

  • Protein Extraction: Cells treated with the benzothiazole derivative are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->EGFR Benzothiazole->PI3K Benzothiazole->ERK

Caption: Benzothiazole derivatives can inhibit key nodes in signaling pathways.

Experimental Workflow Diagram

The general workflow for the synthesis and evaluation of novel benzothiazole derivatives follows a structured process from chemical synthesis to biological testing.

Experimental_Workflow Synthesis Synthesis of Benzothiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot) InVitro->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical workflow for developing novel benzothiazole-based compounds.

References

Unlocking the Potential of Benzothiazoles: A Comparative Guide to Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of experimental results for benzothiazole compounds, a class of molecules demonstrating significant therapeutic promise. Herein, we present a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental data and methodologies.

Benzothiazole, a heterocyclic compound, and its derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The versatility of the benzothiazole scaffold allows for structural modifications that can significantly enhance their therapeutic efficacy.[2] This guide summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the underlying signaling pathways to facilitate a deeper understanding of their mechanism of action.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison of the performance of various benzothiazole derivatives, the following tables summarize their reported biological activities.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values denote higher potency.

Compound ID/DescriptionCancer Cell LineCancer TypeIC50 (µM)Reference
Nitro-substituted (Compound A)HepG2Hepatocellular Carcinoma56.98 (24h), 38.54 (48h)[3][4]
Fluorine-substituted (Compound B)HepG2Hepatocellular Carcinoma59.17 (24h), 29.63 (48h)[3]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29Colon Cancer0.024[5]
H460Lung Cancer0.29[5]
A549Lung Cancer0.84[5]
MDA-MB-231Breast Cancer0.88[5]
Substituted bromopyridine acetamide benzothiazoleSK-BR-3Breast Cancer0.0012[6]
SW620Colon Cancer0.0043[6]
A549Lung Cancer0.044[6]
HepG2Liver Cancer0.048[6]
Naphthalimide derivativeHT-29Colon Cancer3.72 ± 0.3[5]
A549Lung Cancer4.074 ± 0.3[5]
MCF-7Breast Cancer7.91 ± 0.4[5]
Pyridinyl-2-amine linked (7d)A431Skin Carcinoma0.02[7]
SK-BR-3Breast Cancer0.05[7]
SW620Colon Cancer0.07[7]
HepG2Liver Cancer0.08[7]
A549Lung Cancer0.11[7]
Pyridinyl-2-amine linked (7e)SK-BR-3Breast Cancer0.0012[7]
SW620Colon Cancer0.0043[7]
A549Lung Cancer0.044[7]
HepG2Liver Cancer0.048[7]
A431Skin Carcinoma0.09[7]
HeLaCervical Cancer0.12[7]
SW480Colon Cancer0.15[7]
Pyridinyl-2-amine linked (7f)SK-BR-3Breast Cancer0.02[7]
SW620Colon Cancer0.03[7]
HepG2Liver Cancer0.11[7]
A549Lung Cancer0.13[7]
HeLaCervical Cancer0.35[7]
SW480Colon Cancer0.41[7]
Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference
Compound 3Staphylococcus aureus50-200[8]
Bacillus subtilis25-200[8]
Escherichia coli25-100[8]
Compound 4Staphylococcus aureus50-200[8]
Bacillus subtilis25-200[8]
Escherichia coli25-100[8]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)Staphylococcus aureus15.6[9]
Escherichia coli7.81[9]
Salmonella typhi15.6[9]
Klebsiella pneumoniae3.91[9]
Isatin derivative (41c)Escherichia coli3.1[10]
Pseudomonas aeruginosa6.2[10]
Bacillus cereus12.5[10]
Staphylococcus aureus12.5[10]
Thiazolidinone derivative (18)Pseudomonas aeruginosa100[11]
Pseudomonas aeruginosa (resistant)60[11]
Pyrazolone derivative (16c)Staphylococcus aureus0.025 mM[12]
Streptococcus mutans0.203 mM[12]
Benzothiazole-thiazole hybrid (4b)Various bacterial and fungal strains3.90–15.63[13]
Anti-inflammatory Activity

The in vivo anti-inflammatory activity of benzothiazole derivatives is often assessed using the carrageenan-induced paw edema model, with the percentage of edema inhibition serving as a key metric.

Compound ID/DescriptionAnimal ModelEdema Inhibition (%)Reference
Benzothiazole-benzenesulphonamide derivative (17c)Rat72 (1h), 76 (2h), 80 (3h)[14]
Benzothiazole-benzenesulphonamide derivative (17i)Rat64 (1h), 73 (2h), 78 (3h)[14]
Sulfonamide derivative (4a)Not specified"very good anti-inflammatory activity"[15]
2dNot specified"very good anti-inflammatory activity"[16]
3eNot specified"very good anti-inflammatory activity"[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. The following are outlines of the key experimental protocols used to evaluate the biological activities of benzothiazole compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivatives and incubated for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The benzothiazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The benzothiazole derivative or a reference drug is administered to the animals, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with that of the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of benzothiazole compounds is crucial for rational drug design and development.

NF-κB Signaling Pathway in Inflammation and Cancer

A key mechanism for the anti-inflammatory and anticancer effects of some benzothiazole derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as inflammatory cytokines, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][17] Certain benzothiazole derivatives have been shown to suppress the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[3]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., LPS, TNF-α IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Benzothiazole Benzothiazole Compound Benzothiazole->IKK Inhibition DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription Experimental_Workflow Start Synthesis of Benzothiazole Derivatives Screening Primary Biological Screening Start->Screening Anticancer In vitro Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial In vitro Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Antiinflammatory In vivo Anti-inflammatory Assays (e.g., Paw Edema) Screening->Antiinflammatory Hit_Ident Hit Identification (Potent Compounds) Anticancer->Hit_Ident Antimicrobial->Hit_Ident Antiinflammatory->Hit_Ident Mechanism Mechanism of Action Studies (e.g., Western Blot, Docking) Hit_Ident->Mechanism Active End Preclinical Development Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->End

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (2-Methylbenzo[D]thiazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2-Methylbenzo[D]thiazol-6-YL)methanol. Adherence to these procedures is essential for ensuring personal safety and proper laboratory conduct.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).[1]

Protection TypeSpecific RequirementsRationale & Citations
Eye/Face Protection Wear safety glasses with side shields or tightly fitting safety goggles.To protect against potential eye contact and irritation.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.To prevent skin contact.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.To protect against inhalation of dust or vapors, especially in poorly ventilated areas.[1]

Operational Plan: Step-by-Step Handling Procedure

Preparation and Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to ensure adequate ventilation.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Handling:

  • Read and understand the Safety Data Sheet (SDS) thoroughly before handling the substance.

  • Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

  • Avoid creating dust when handling the solid form of the chemical.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid contact with skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store at room temperature.[1]

Disposal Plan: Step-by-Step Procedure

Spill Cleanup:

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For powder spills, cover with a plastic sheet or tarp to minimize spreading.[1]

  • Mechanically take up the spilled material and place it in appropriate, labeled containers for disposal.[1]

  • Avoid creating dust during the cleanup process.[1]

  • Thoroughly clean the contaminated surface.[1]

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Place the chemical waste in a designated and properly labeled hazardous waste container.

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal/Spill prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup Ventilated Area prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_wash Wash Hands handle_chem->handle_wash spill_contain Contain Spill handle_chem->spill_contain If Spill Occurs storage_store Store Properly handle_wash->storage_store waste_dispose Dispose of Waste storage_store->waste_dispose End of Use spill_cleanup Clean Spill spill_contain->spill_cleanup spill_cleanup->waste_dispose

Caption: Workflow for safe handling and disposal of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.